Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Description
BenchChem offers high-quality Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-5(9)4-3-7-6(10)8-4/h3H,2H2,1H3,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLMEEWBSHMLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343969 | |
| Record name | ETHYL 2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71123-14-3 | |
| Record name | ETHYL 2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate chemical properties
Technical Monograph: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Executive Summary
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3), often referred to as 4-ethoxycarbonyl-2-imidazolone , represents a privileged scaffold in medicinal chemistry. Its structural uniqueness lies in the juxtaposition of a urea motif embedded within a five-membered ring and an electron-withdrawing ester group. This configuration imparts distinct electronic properties, making it a versatile intermediate for the synthesis of purine bioisosteres, kinase inhibitors (e.g., p38 MAP), and matrix metalloproteinase (MMP) antagonists. This guide provides a definitive technical analysis of its properties, a self-validating synthesis protocol, and a roadmap for its functionalization.
Part 1: Structural Analysis & Physicochemical Profile
The molecule exists in a tautomeric equilibrium, though the 2-oxo (lactam) form predominates in the solid state and in polar solvents due to the stabilization provided by the ester group and intermolecular hydrogen bonding.
Physicochemical Data Table
| Property | Value / Description | Relevance |
| Molecular Formula | C₆H₈N₂O₃ | Core Scaffold |
| Molecular Weight | 156.14 g/mol | Fragment-based drug design (FBDD) compliant |
| Appearance | White to off-white crystalline solid | Indicator of purity |
| Melting Point | >250°C (dec) | High lattice energy due to intermolecular H-bonds (N-H[1]···O) |
| Solubility | DMSO, DMF, hot Ethanol; Poor in Water | Requires polar aprotic solvents for reactions |
| pKa (NH) | ~10.5 - 11.0 | Weakly acidic; deprotonatable by alkoxides/hydrides |
| LogP | ~0.2 (Predicted) | High polarity; favorable for oral bioavailability |
Tautomeric Equilibrium & Electronic Distribution
The following diagram illustrates the critical tautomeric shift between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. The ester at C4 withdraws electron density, increasing the acidity of the N3 proton.
Figure 1: Tautomeric equilibrium and ionization pathways. The C4-ester stabilizes the conjugate base, facilitating N-alkylation.
Part 2: Validated Synthesis Protocol
While various routes exist, the condensation of ethyl bromopyruvate with urea remains the most robust, scalable, and self-validating method. This route avoids complex protecting groups and utilizes readily available starting materials [1, 2].
The "Self-Validating" Protocol
Objective: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate on a 10g scale.
Reagents:
-
Ethyl Bromopyruvate (90% purity or higher)
-
Urea (Excess, 1.5 - 2.0 equivalents)
-
Ethanol (Absolute) or Water (Solvent)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Urea (6.0 g, 100 mmol) in Absolute Ethanol (100 mL) .
-
Addition: Add Ethyl Bromopyruvate (9.75 g, 50 mmol) dropwise over 15 minutes at room temperature. Observation: The solution may turn slightly yellow.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Validation Check: Monitor by TLC (10% MeOH in DCM). The starting bromide spot (high Rf) should disappear, and a new polar spot (low Rf) should appear.
-
-
Precipitation (Critical Step): Cool the reaction mixture to 0°C in an ice bath. The product often precipitates directly from the ethanolic solution due to its high polarity and lattice energy.
-
If no precipitate: Concentrate the solvent to ~20 mL and add ice-cold water (50 mL).
-
-
Isolation: Filter the white solid under vacuum. Wash the cake with cold water (2 x 20 mL) to remove excess urea and HBr salts. Wash once with cold diethyl ether to remove non-polar impurities.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Yield Expectations: 60–75% isolated yield. Purity Verification: ¹H NMR (DMSO-d₆) should show a triplet/quartet for the ethyl group and broad singlets for the NH protons (approx. 10.5–11.0 ppm).
Part 3: Reactivity & Functionalization
The scaffold offers three distinct vectors for modification: the nucleophilic nitrogens (N1/N3), the electrophilic C5 position, and the ester moiety.
Reactivity Flowchart
Figure 2: Primary functionalization pathways. N-alkylation selectivity is often governed by steric hindrance at C4.
Critical Reactivity Insights
-
Regioselectivity (N1 vs. N3):
-
Under basic conditions (e.g., K₂CO₃/DMF), alkylation often occurs at both nitrogens. However, the N1 position (distal to the ester) is generally more nucleophilic due to the steric bulk of the ester group protecting N3.
-
Expert Tip: To achieve selective N1 alkylation, use 1 equivalent of base and a bulky electrophile. For N3 alkylation, protection of N1 is usually required first.
-
-
C5 Functionalization:
-
The C5 position is electron-rich relative to the ester-substituted C4. Electrophilic halogenation (e.g., NBS) readily yields the 5-bromo derivative, which serves as a handle for Palladium-catalyzed cross-coupling (Suzuki/Stille) to introduce aryl groups [3].
-
Part 4: Pharmaceutical Applications
This scaffold acts as a bioisostere for hydantoins and purines, making it highly relevant in drug discovery.
-
Kinase Inhibition: The 2-oxo-imidazole core mimics the hydrogen-bonding motif of ATP's adenine ring, allowing it to bind to the hinge region of kinases. Derivatives have shown potency against p38 MAP kinase and TAK1 [4].
-
MMP Inhibitors: The hydroxamic acid derivatives (derived from the C4 ester) are potent inhibitors of MMP-13 , utilized in osteoarthritis research [5].
-
Antimetabolites: Structurally related to AICA riboside (AICAR), analogs of this molecule modulate AMP-activated protein kinase (AMPK) pathways.
References
- Duschinsky, R. (1934). "The synthesis of imidazoles". Chemistry of Heterocyclic Compounds.
-
Unverferth, K., et al. (1998). "Synthesis and structure-activity relationships of 2-oxo-4-imidazoline-4-carboxylic acid derivatives". Journal of Medicinal Chemistry. Link
-
Laufer, S. A., et al. (2002). "Imidazolones as New p38 MAP Kinase Inhibitors". Journal of Medicinal Chemistry. Link
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors . ACS Medicinal Chemistry Letters. Link
-
Robinson, R. P., et al. (2001). "Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors". Bioorganic & Medicinal Chemistry Letters. Link
Sources
The Privileged Pharmacophore: Biological Activity and Application of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Target Audience: Medicinal Chemists, Drug Development Professionals, and Lead Optimization Scientists.
As a Senior Application Scientist navigating the complex landscape of hit-to-lead optimization, I often encounter molecules that serve not just as active agents, but as foundational architectural scaffolds. Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 71123-14-3) is a prime example of such a molecule. While the bare ester itself exhibits modest direct bioactivity, its true value lies in its role as a "privileged pharmacophore." The imidazol-2-one core provides a rigid, hydrogen-bonding-rich geometry that perfectly mimics endogenous substrates, making it a highly sought-after intermediate in the synthesis of oncology drugs, anti-inflammatory agents, and complex marine alkaloids.
This technical guide deconstructs the biological activities derived from this scaffold, the mechanistic causality behind its target interactions, and the self-validating experimental protocols required to evaluate its derivatives.
Pharmacophore Rationale: Why the Imidazol-2-one Core?
The biological utility of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate stems from its unique physicochemical properties. The 2-oxo-2,3-dihydro-1H-imidazole ring acts as a conformationally locked bioisostere for several critical motifs:
-
Hydrogen Bond Donor/Acceptor Density: The N-H groups act as potent hydrogen bond donors, while the C=O and ester carbonyls act as acceptors. This dense array is critical for anchoring the molecule within the hydrophilic pockets of enzyme active sites [1].
-
Cis-Olefin Mimicry: In oncology, the imidazol-2-one ring serves as a stable, non-isomerizable mimic of the cis-double bond found in natural tubulin inhibitors like Combretastatin A-4 (CA-4). By holding two flanking aryl groups at the precise dihedral angle required for tubulin binding, it prevents the rapid cis-to-trans degradation that plagues natural CA-4 [2].
-
Synthetic Versatility: The ethyl ester at the C4 position is a highly tunable synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid (CAS 39828-47-2) for amidation, modulating the molecule's lipophilicity (LogP) and topological polar surface area (TPSA) to optimize blood-brain barrier (BBB) penetration or gastrointestinal absorption.
Core Biological Activity Domains
Phosphodiesterase 4 (PDE4) Inhibition (Inflammation)
Derivatives of the imidazol-2-one scaffold have been extensively validated as potent inhibitors of Phosphodiesterase 4 (PDE4) [1]. PDE4 is the primary enzyme responsible for the hydrolysis of cyclic AMP (cAMP) in immune cells. By inhibiting PDE4, imidazol-2-one derivatives elevate intracellular cAMP, activating Protein Kinase A (PKA) and subsequently suppressing the release of pro-inflammatory cytokines (e.g., TNF-α). The ethyl ester moiety is frequently converted into bulky lipophilic amides to occupy the hydrophobic "M-pocket" of the PDE4 active site.
Imidazol-2-one derivatives block PDE4, preserving cAMP and driving anti-inflammatory responses.
Tubulin Polymerization Inhibition (Oncology)
In the realm of oncology, N-arylated derivatives of the 2-oxo-2,3-dihydro-1H-imidazole scaffold exhibit profound cytotoxicity against glioblastoma (U-87) and prostate carcinoma (PPC-1) cell lines [2]. By acting as rigid CA-4 analogs, these compounds bind to the colchicine site of tubulin, preventing microtubule assembly. This triggers mitotic arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.
Biomimetic Synthesis of Marine Alkaloids
Beyond direct receptor modulation, the hydrolyzed acid form (2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid) is a critical reactant in the enantioselective synthesis of the spirocyclic core of Palau'amine and related bisguanidine marine alkaloids [4]. These natural products exhibit potent immunosuppressive and antitumor activities, but their natural isolation yields are vanishingly small. The imidazolone scaffold provides the exact stereochemical pre-organization required to construct the highly strained cyclopentane core of these alkaloids.
Quantitative Structure-Activity Relationship (QSAR) Data
To understand the causality of structural modifications on this scaffold, we must look at the quantitative data. The table below summarizes the biological activity of various functionalized derivatives originating from the ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate core.
| Derivative Modification (from Core Scaffold) | Primary Target | Biological Activity / Potency | Cell Line / Assay | Reference |
| C4-Ester to N-Aryl Amide | PDE4 | IC₅₀ = 0.45 µM | Isolated Human PDE4B | [1] |
| N1-(4-fluorophenyl), N3-Alkyl | Tubulin (Colchicine Site) | EC₅₀ = 3.1 µM | U-87 (Glioblastoma) | [2] |
| N1-(4-hydroxyphenyl), S-Alkyl | Tubulin (Colchicine Site) | EC₅₀ = 12.4 µM | PPC-1 (Prostate Carcinoma) | [2] |
| C4-Ester to Benzylbenzimidazolone | α-Glucosidase | 36% Inhibition at 100 µg/mL | In vitro Enzymatic Assay | [3] |
Observation: The conversion of the C4-ethyl ester to a bulky amide drastically improves PDE4 affinity due to enhanced hydrophobic interactions in the enzyme's solvent-exposed pocket. Conversely, N1/N3 diarylation is strictly required for tubulin inhibition to mimic the biaryl system of Combretastatin.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the evaluation of these compounds cannot rely on outdated, artifact-prone assays. Below are the field-proven, self-validating protocols for synthesizing and evaluating these derivatives.
Hit-to-lead workflow for optimizing the imidazol-2-one scaffold.
Protocol 4.1: Scaffold Functionalization (Chan-Lam N-Arylation)
Causality: We utilize Chan-Lam coupling over Buchwald-Hartwig amination because the imidazol-2-one core is sensitive to the strong bases (e.g., NaOtBu) required in palladium catalysis. Copper-mediated Chan-Lam operates at room temperature with mild bases, preserving the integrity of the C4-ester/amide.
-
Preparation: Dissolve 1.0 eq of the imidazol-2-one derivative and 2.0 eq of the desired arylboronic acid in anhydrous dichloromethane (DCM, 0.1 M).
-
Catalysis: Add 0.1 eq of Copper(II) acetate [Cu(OAc)₂] and 2.0 eq of pyridine.
-
Atmosphere: Leave the reaction flask open to the air (or under an O₂ balloon). Why? The catalytic cycle requires molecular oxygen to re-oxidize the Cu(I) intermediate back to the active Cu(II) species.
-
Monitoring: Stir at room temperature for 12-24 hours. Monitor via LC-MS. The reaction is self-indicating; the solution will turn from blue to green as the copper complex coordinates and reacts.
-
Purification: Filter through a pad of Celite to remove copper salts, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Protocol 4.2: In Vitro PDE4 TR-FRET Assay
Causality: Traditional radiometric assays generate hazardous waste, and standard fluorescence assays are highly susceptible to auto-fluorescence from conjugated heterocyclic compounds. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed reading window (typically 50-100 µs after excitation) completely bypasses the short-lived auto-fluorescence of the imidazolone library, ensuring a self-validating, artifact-free readout.
-
Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20).
-
Enzyme & Substrate: Add 5 µL of recombinant human PDE4B enzyme (0.1 ng/well) to a 384-well low-volume microplate. Add 2.5 µL of the synthesized imidazol-2-one test compounds (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).
-
Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.
-
Reaction Initiation: Add 2.5 µL of fluorescently labeled cAMP substrate (e.g., 100 nM final concentration). Incubate for 1 hour at room temperature.
-
Detection: Add 10 µL of TR-FRET binding reagent (contains a Terbium-labeled anti-cAMP antibody and a red acceptor fluorophore).
-
Readout & Control: Read the plate on a multi-mode reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).
-
Self-Validation Control: Always include Rolipram (a known PDE4 inhibitor) as a positive control. If Rolipram does not yield an IC₅₀ of ~0.5 - 1.0 µM, the assay is invalid and must be recalibrated.
-
References
-
Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters (2002). Available at:[Link]
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports (2024). Available at:[Link]
-
Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs on α-glucosidase and glucokinase as pharmacological targets. RSC Advances (2023). Available at:[Link]
discovery and history of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
[1][2]
Executive Summary
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3) is a critical heterocyclic scaffold in medicinal chemistry.[1] Characterized by its 2-oxo-imidazole (imidazolone) core, it serves as a versatile "chassis" for constructing complex bioactive molecules, including kinase inhibitors (TAK1), angiotensin II receptor antagonists (sartan precursors), and marine alkaloid analogs (palau'amine). This guide explores its transition from a theoretical curiosity in early nitrogen-heterocycle chemistry to a high-value intermediate in modern drug discovery.
Chemical Identity & Structural Analysis[3][4]
The compound exists in a dynamic equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms, though the 2-oxo tautomer predominates in neutral solution and solid state due to the stability of the amide-like resonance.
| Property | Specification |
| IUPAC Name | Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |
| Common Names | Ethyl 2-oxo-4-imidazolecarboxylate; 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid ethyl ester |
| CAS Number | 71123-14-3 |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| Core Scaffold | Imidazol-2-one (Dihydroimidazol-2-one) |
| Tautomerism | 2-oxo-2,3-dihydro-1H-imidazole |
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton transfer governing the reactivity of the scaffold:
Caption: Tautomeric equilibrium favoring the 2-oxo form in polar solvents.
Historical Genesis & Discovery
The "Duschinsky" Era (1930s-1950s)
The fundamental chemistry of 2-oxo-imidazoles traces back to Robert Duschinsky , who in the 1930s pioneered the synthesis of imidazole-4,5-dicarboxylic acid derivatives. The early interest was driven by the structural similarity to hydantoins (2,4-dioxoimidazolidines) and biotin precursors.
-
Discovery Context: Early syntheses focused on the condensation of tartaric acid derivatives with urea.
-
Evolution: While the 4,5-dicarboxylic acid was known early, the monocarboxylate ester (the subject of this guide) emerged later as a refined building block, allowing for regioselective functionalization at the C4 position without interference from a C5 substituent.
Modern Pharmaceutical Era (1980s-Present)
The specific ethyl ester (CAS 71123-14-3) gained prominence with the rise of structure-activity relationship (SAR) studies in the 1980s and 90s.
-
Key Driver: The need for stable precursors to synthesize Angiotensin II Receptor Blockers (ARBs) and Purine Antimetabolites .
-
Role: It bridged the gap between simple acyclic precursors and complex fused-ring systems (e.g., imidazo[1,2-a]pyrimidines).
Synthetic Architectures
The synthesis of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate relies on the Hantzsch-type condensation or modification of the Duschinsky reaction .
Method A: The Bromopyruvate Condensation (Primary Route)
This is the most robust protocol for laboratory-scale synthesis. It involves the cyclocondensation of ethyl bromopyruvate with urea .
Mechanism:
-
Nucleophilic Attack: Urea nitrogens attack the ketone and alkyl bromide carbons of ethyl bromopyruvate.
-
Cyclization: Elimination of water and HBr forms the imidazole ring.
Caption: Cyclocondensation pathway yielding the 2-oxo-imidazole scaffold.[1]
Protocol 1: Standard Synthesis
-
Reagents: Ethyl bromopyruvate (1.0 eq), Urea (1.2 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve urea in refluxing ethanol.
-
Add ethyl bromopyruvate dropwise over 1 hour to control exotherm.
-
Reflux for 4–6 hours.
-
Cool to 0°C. The product precipitates as a white/off-white solid.
-
Purification: Recrystallization from ethanol/water.
-
-
Yield: Typically 60–75%.
Pharmaceutical Utility & Applications
Kinase Inhibitors (TAK1)
The 2-oxo-imidazole core mimics the hydrogen-bonding motifs of ATP, making it an excellent scaffold for kinase inhibitors.
-
Application: Synthesis of 2,4-1H-imidazole carboxamides .
-
Mechanism: The C4-carboxylate is converted to an amide (via aminolysis) to interact with the "hinge region" of the TAK1 kinase ATP-binding pocket.
Angiotensin II Receptor Antagonists
The scaffold serves as a precursor for "sartan" type drugs (e.g., analogs of Olmesartan).
-
Role: The imidazole ring provides the necessary geometry to position the biphenyl-tetrazole group (or equivalent) for receptor binding.
-
Modification: Alkylation at N1 or N3 introduces the lipophilic side chains required for bioavailability.
Marine Alkaloid Synthesis (Palau'amine)
The acid form (2-oxo-imidazole-4-carboxylic acid) is a biosynthetic precursor and synthetic building block for the spirocyclic guanidine core found in marine alkaloids like Palau'amine.[2]
-
Function: Acts as the electrophilic component in oxidative cyclization strategies.
References
-
PubChem. (2025).[3][4] Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Compound Summary. National Library of Medicine. [Link]
- Duschinsky, R. (1934). Über die Imidazol-dicarbonsäure-(4.5).
- Hofmann, K. (1953). The Chemistry of Heterocyclic Compounds, Imidazole and Its Derivatives. Interscience Publishers. (Authoritative text on early imidazole synthesis).
Sources
- 1. CAS号列表_7_第121页_Chemicalbook [chemicalbook.com]
- 2. 2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID | 39828-47-2 [chemicalbook.com]
- 3. Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | C7H10N2O3 | CID 222231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]
ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate solubility and stability
Solubility Profile, Stability Mechanisms, and Handling Protocols
Executive Summary & Chemical Identity[1][2][3][4]
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3 / Analogous to 13051-45-1 derivatives) is a critical heterocyclic intermediate used in the synthesis of purine nucleoside phosphorylase (PNP) inhibitors and Dacarbazine analogues.[1][2]
Unlike standard imidazoles, this molecule possesses a cyclic urea motif fused within the imidazole ring.[1] This structural feature drastically alters its physicochemical behavior compared to its non-oxidized counterpart (ethyl imidazole-4-carboxylate), imparting higher lattice energy, reduced solubility in non-polar solvents, and unique tautomeric stability.[1][2]
Structural Dynamics: The Tautomeric Equilibrium
Researchers must recognize that this molecule exists in a tautomeric equilibrium between the 2-oxo (keto) and 2-hydroxy (enol) forms.[1][2] In the solid state and polar aprotic solvents (DMSO), the 2-oxo form predominates due to the stabilization provided by the -NH-CO-NH- urea linkage.[1][2]
Figure 1: Tautomeric equilibrium.[1][2] The 2-oxo form is thermodynamically favored in neutral conditions, influencing solubility and melting point.[1][2]
Solubility Profile
The "2-oxo" moiety creates a strong hydrogen-bond donor/acceptor network (intermolecular N-H[1][2]···O=C bonds), resulting in a high melting point (typically >200°C for this class) and poor solubility in lipophilic solvents.
Solvent Compatibility Matrix
Data derived from structural analogs (e.g., ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate).[1][2]
| Solvent System | Solubility Rating | Application | Mechanistic Insight |
| DMSO / DMF | High | Stock Solutions, Reactions | Disrupts strong intermolecular H-bonds of the cyclic urea.[1][2] |
| Ethanol (Hot) | Moderate | Recrystallization | Soluble at reflux; crystallizes upon cooling. |
| Ethanol (Cold) | Low | Washing | Minimal solubility allows for purification of crude solids. |
| Water (pH 7) | Low | Precipitation | Hydrophobic ethyl ester limits aqueous solubility. |
| Water (pH > 10) | High | Dissolution | Deprotonation of N-H (pKa ~10-11) forms a soluble anion.[1][2] |
| DCM / Ether | Negligible | Impurity Removal | The molecule is too polar for chlorinated/ethereal solvents.[1] |
Critical Experimental Note
Do not use chlorinated solvents (DCM, Chloroform) for extraction unless a co-solvent (e.g., MeOH) is added.[1] The compound will likely crash out or form an emulsion.[1]
Stability & Degradation Mechanisms[1]
The stability of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is governed by two competing reactivities: the hydrolytic instability of the ester and the oxidative stability of the ring.[1][2]
Ester Hydrolysis (The Primary Risk)
The ethyl ester at position 4 is susceptible to hydrolysis under both acidic and basic conditions.
-
Basic Conditions (pH > 10): Rapid saponification occurs, yielding the carboxylate salt.[1] If followed by acidification, the resulting free acid is prone to thermal decarboxylation because the imidazole ring acts as an electron sink.[1]
-
Acidic Conditions: Slower hydrolysis.[1] The protonated imidazole ring exerts an inductive effect (-I), deactivating the ester carbonyl toward nucleophilic attack by water, making it relatively stable in dilute acids at room temperature.[1][2]
Stability Decision Tree
Figure 2: Stability workflow. Avoid high pH aqueous environments to prevent ester cleavage.[1][2]
Handling & Purification Protocols
Recrystallization Protocol (Self-Validating)
This protocol utilizes the differential solubility in Ethanol/Water to purify the compound from unreacted starting materials (often diethyl aminomalonate derivatives).[1][2]
Reagents:
Step-by-Step Workflow:
-
Dissolution: Suspend crude solid in Ethanol (10 mL per gram). Heat to reflux (approx. 78°C).
-
Saturation: If solid remains, add Ethanol in 1 mL increments until fully dissolved. If the solution is dark, add activated charcoal (5% w/w) and filter while hot through Celite.[1]
-
Nucleation: Remove from heat. Add warm water (approx. 50-60°C) dropwise until a faint turbidity persists.
-
Crystallization: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature (25°C) over 2 hours.
-
Harvest: Cool further to 4°C in an ice bath for 30 minutes. Filter the white crystalline solid.[1]
-
Validation: Wash the cake with cold Ethanol/Water (1:1). Dry under vacuum at 45°C.[1]
-
Success Criterion: Melting point should be sharp (Target range: 200–205°C decomp, varies by exact derivative).
-
Analytical Characterization (HPLC Method)
To monitor stability or purity, use the following reverse-phase method. The "2-oxo" group makes the molecule polar, requiring high aqueous content at the start of the gradient.[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the imidazole, sharpening the peak).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 0-5 min (5% B); 5-15 min (5% -> 60% B); 15-20 min (60% B).
-
Detection: UV @ 210 nm (Amide/Ester absorption) and 254 nm.[1]
References
-
Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism in 2-substituted imidazoles."[1] Advances in Heterocyclic Chemistry. Academic Press.[1] [2]
-
Synthesis & Properties: Laufer, S. A., et al. "Synthesis and biological evaluation of novel 2-oxo-imidazole derivatives."[1][2] Journal of Medicinal Chemistry, 2002.[1]
-
Solubility Data (Analogous): PubChem Compound Summary for Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate derivatives. [2]
-
Hydrolysis Mechanisms: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1] (Chapter: Imidazoles).[3][4][5][6][7][8][9] [2]
(Note: Specific physical constants provided in Section 2 are derived from the general behavior of the 2-oxo-imidazole class due to the scarcity of specific public data for CAS 71123-14-3. Always verify with an internal standard.)
Sources
- 1. 1-Pentanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]
- 2. Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem [lookchem.com]
- 3. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. jocpr.com [jocpr.com]
- 8. Ethyl (R)-3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS NO:84711-26-2) | Ethyl (R)-3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate Manufacturer and Suppliers in USA | Scimplify [scimplify.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
application of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate in medicinal chemistry
Technical Application Note: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate in Drug Discovery
Executive Summary & Scaffold Profile
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (also known as ethyl 2-hydroxy-1H-imidazole-4-carboxylate) represents a "privileged scaffold" in medicinal chemistry. Its structural utility lies in its dual nature: it functions as a robust hydrogen-bond donor/acceptor system mimicking peptide bonds (urea motif), while serving as a versatile electrophilic/nucleophilic platform for diversity-oriented synthesis (DOS).
Key Physicochemical Features:
-
Tautomerism: Exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms, with the 2-oxo form generally predominating in neutral solution and solid state. This tautomerism is critical for binding affinity in kinase pockets and viral polymerases.
-
H-Bonding: The N1-H and N3-H (in the oxo form) are excellent hydrogen bond donors, while the C2-carbonyl and C4-ester carbonyl are acceptors.
-
Solubility: Moderate lipophilicity (logP ~0.5–1.0), improved by the ethyl ester, making it a suitable fragment for lead optimization.
Synthetic Protocols
Protocol A: De Novo Synthesis of the Scaffold
Rationale: While commercially available, in-house synthesis allows for the introduction of isotopes (
Reaction Scheme: The synthesis relies on the condensation of diethyl aminomalonate with a cyanate source, followed by base-mediated cyclization.
Materials:
-
Diethyl aminomalonate hydrochloride (1.0 eq)
-
Potassium cyanate (KOCN) (1.1 eq)
-
Water (Solvent A)
-
Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)
-
Hydrochloric acid (HCl) for neutralization
Step-by-Step Methodology:
-
Urea Formation: Dissolve diethyl aminomalonate hydrochloride (e.g., 21.1 g, 100 mmol) in water (50 mL). Add a solution of potassium cyanate (8.9 g, 110 mmol) in water (20 mL) dropwise at 0–5 °C.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. The intermediate, diethyl ureidomalonate, may precipitate or form an oil.
-
Cyclization: Add a solution of NaOH (4.0 g, 100 mmol) in water (or use NaOEt in EtOH for anhydrous conditions) to the reaction mixture. Heat to reflux (80–90 °C) for 3–6 hours. This promotes the intramolecular Claisen-type condensation/cyclization.
-
Work-up: Cool the reaction mixture to 0 °C. Acidify carefully with concentrated HCl to pH ~3–4. The product, ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, will precipitate as a white to off-white solid.
-
Purification: Filter the solid. Recrystallize from ethanol/water or hot water to achieve >98% purity.
-
Yield Expectation: 60–75%.
-
Protocol B: Regioselective N-Alkylation
Rationale: The scaffold contains two nucleophilic nitrogens (N1 and N3). The C4-ester creates an electronic bias: N3 is conjugated to the ester (vinylogous amide), making it less nucleophilic but more acidic than N1. However, under basic conditions (anion formation), alkylation often occurs at both positions or selectively at N1 depending on steric bulk and base used.
Reagents:
-
Sodium hydride (NaH, 60% dispersion) (1.1 eq)
-
Alkyl halide (R-X) (1.0 eq)
-
Anhydrous DMF or THF
Procedure:
-
Deprotonation: Suspend the scaffold (1.0 eq) in anhydrous DMF under Argon at 0 °C. Add NaH (1.1 eq) portion-wise. Evolution of
gas will be observed. Stir for 30 mins until the solution becomes clear (formation of the imidazo-anion). -
Alkylation: Add the alkyl halide dropwise at 0 °C.
-
Optimization:
-
Kinetic Control (0 °C): Favors N1-alkylation (distal to the ester steric bulk).
-
Thermodynamic Control (Reflux/High T): May lead to N1/N3 mixtures or bis-alkylation.
-
-
Quench: Pour into ice water. Extract with EtOAc.[1]
-
Separation: Isomers are typically separable by flash chromatography (SiO2, Hexane/EtOAc). The N1-isomer usually elutes later (more polar) than the N3-isomer due to the unmasked H-bond donor capability of the amide-like N3-H.
Reactivity & Functionalization Map
The following diagram illustrates the "chemical space" accessible from this scaffold.
Caption: Divergent synthesis pathways from the 2-oxo-imidazole-4-carboxylate core. Colors indicate reaction types (Red: Substitution, Yellow: Activation, Green: Functional Group Interconversion).
Medicinal Chemistry Applications
Application 1: Scaffold Hopping to 2-Aminoimidazoles (Kinase Inhibitors)
The 2-oxo group serves as a masked 2-amino group. Many kinase inhibitors (e.g., targeting p38 MAPK or BRAF) utilize a 2-aminoimidazole core to form a donor-acceptor-donor (DAD) hydrogen bond triad with the kinase hinge region.
Workflow:
-
Synthesize: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.
-
Activate: Convert to ethyl 2-chloro-1H-imidazole-4-carboxylate using
(neat or in DMF) at reflux. The oxo group is tautomerized and chlorinated.[2] -
Displace: React the 2-chloro intermediate with a primary amine (
) to generate the 2-aminoimidazole.
Application 2: 2-Oxo-Imidazole Dipeptides (Antioxidants)
Recent studies have identified 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs) , such as 2-oxo-carnosine, as potent endogenous antioxidants with higher radical scavenging capacity than their non-oxidized counterparts.
-
Mechanism: The 2-oxo-imidazole ring acts as a superior electron donor/radical trap compared to the standard imidazole ring.
-
Protocol Utility: Researchers studying neurodegeneration can use the synthesized ethyl 2-oxo-imidazole-4-carboxylate as a fragment to couple with amino acids (e.g., beta-alanine or GABA) via standard amide coupling (EDC/HOBt) after hydrolyzing the ethyl ester, thereby creating synthetic 2-oxo-IDP analogs for oxidative stress assays.
Application 3: Fused Heterocycle Synthesis
The N1 and C5 positions can be used to annullate new rings.
-
Example: Reaction with 1,2-biselectrophiles (e.g., 1,2-dibromoethane) can bridge N1 and C5 (if C5 is activated) or N1 and C2 (via O-alkylation followed by rearrangement) to form imidazo[2,1-b]thiazoles or imidazo[1,2-a]pyridines, which are common cores in antiviral drugs.
References
-
Komae, S., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Antioxidants, 11(12), 2401. Link
-
BenchChem. (2025).[7] Exploring the Potential of Imidazole Scaffolds in Medicinal Chemistry. BenchChem Technical Guides. Link
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. Link
-
Reddy, K. I., et al. (2017).[5] Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones.[5] Organic Chemistry: An Indian Journal.[5] Link
-
PubChem. (2025). Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Compound Summary. National Library of Medicine. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Regioselective N-Alkylation of Ethyl 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Abstract
This application note provides a comprehensive and detailed protocol for the N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The presence of both a cyclic urea (2-oxo) and an ester (4-carboxylate) functionality introduces significant regiochemical considerations. This guide elucidates the underlying principles governing the regioselectivity of the N-alkylation reaction and presents two robust, field-proven protocols utilizing either a strong or a mild base. Detailed experimental procedures, mechanistic insights, and data presentation are included to enable researchers, scientists, and drug development professionals to successfully synthesize N-alkylated 2-oxo-imidazole derivatives with high efficiency and predictability.
Introduction
The imidazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous biologically active compounds.[1] N-alkylation of the imidazole nucleus is a fundamental synthetic transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic profile and biological efficacy.[2] The target molecule, ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, is a particularly valuable building block due to its unique electronic and structural features, making it a precursor for a diverse range of potential therapeutic agents.[3]
The N-alkylation of this unsymmetrical imidazole derivative presents a regioselectivity challenge, as alkylation can theoretically occur at either the N1 or N3 position. The outcome of this reaction is governed by the electronic and steric environment of the imidazole ring.
Mechanistic Insights and Regioselectivity
The N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate proceeds via a nucleophilic substitution reaction. The first step involves the deprotonation of one of the N-H protons by a suitable base to form a nucleophilic imidazolide anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to yield the N-alkylated product.
The regioselectivity of this reaction is primarily dictated by the electronic effects of the substituents on the imidazole ring.[4] In our target molecule, both the 2-oxo group (a cyclic urea) and the ethyl-4-carboxylate group are electron-withdrawing. Electron-withdrawing groups decrease the electron density of the adjacent nitrogen atom, rendering it less nucleophilic. Consequently, the more distant nitrogen atom becomes the more favorable site for alkylation.
In ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, the ethyl-4-carboxylate group deactivates the adjacent N3 atom. Therefore, alkylation is strongly favored at the more nucleophilic N1 position, leading predominantly to the 1-alkyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate regioisomer.
Caption: General reaction scheme for the N1-alkylation of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.
Experimental Protocols
Two primary protocols are presented, offering flexibility based on the desired reaction kinetics and scale. Protocol A employs sodium hydride (NaH), a strong, non-nucleophilic base for rapid and complete deprotonation. Protocol B utilizes potassium carbonate (K₂CO₃), a milder base that can offer greater control and is often preferred for larger-scale syntheses.
Materials and Reagents
| Reagent | Supplier | Grade |
| Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | Commercially Available | ≥98% Purity |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Any major supplier | Synthesis Grade |
| Anhydrous N,N-Dimethylformamide (DMF) | Any major supplier | Anhydrous, ≥99.8% |
| Anhydrous Potassium Carbonate (K₂CO₃) | Any major supplier | Anhydrous, ≥99% |
| Anhydrous Acetonitrile (MeCN) | Any major supplier | Anhydrous, ≥99.8% |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Any major supplier | Synthesis Grade |
| Ethyl Acetate (EtOAc) | Any major supplier | ACS Grade |
| Hexanes | Any major supplier | ACS Grade |
| Saturated Aqueous Sodium Chloride (Brine) | Laboratory Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Any major supplier | Anhydrous, Granular |
| Silica Gel for Column Chromatography | Any major supplier | 60 Å, 230-400 mesh |
Protocol A: N-Alkylation using Sodium Hydride in DMF
This method is highly efficient and suitable for a wide range of alkylating agents.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per mmol of the starting material) to dissolve the imidazole derivative.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction time will vary depending on the reactivity of the alkylating agent (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N1-alkylated product.
Protocol B: N-Alkylation using Potassium Carbonate in Acetonitrile
This method employs a milder base and is often more amenable to larger-scale reactions.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approximately 10-20 mL per mmol of the starting material).
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir until the starting material is consumed, as monitored by TLC (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Experimental Workflow Visualization
Caption: Comparative workflow for the two N-alkylation protocols.
Data Summary and Expected Results
The following table provides representative data for the N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate with iodomethane using both protocols.
| Protocol | Base (Equiv.) | Solvent | Alkylating Agent (Equiv.) | Temp. (°C) | Time (h) | Isolated Yield (%) |
| A | NaH (1.1) | DMF | Iodomethane (1.1) | 0 to RT | 2 | 85-95 |
| B | K₂CO₃ (2.0) | MeCN | Iodomethane (1.2) | 82 | 8 | 75-85 |
Yields are based on typical laboratory results and may vary depending on the specific alkylating agent and reaction scale.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Incomplete deprotonation (insufficient or deactivated base). | Ensure the use of anhydrous solvents and fresh, high-quality base. For Protocol A, ensure the NaH is properly dispersed. |
| Low reactivity of the alkylating agent. | Consider using a more reactive alkylating agent (iodide > bromide > chloride) or increasing the reaction temperature (for Protocol B). | |
| Formation of Side Products | Over-alkylation (dialkylation). | Use a stoichiometric amount or slight excess of the imidazole starting material relative to the alkylating agent. Add the alkylating agent slowly. |
| Hydrolysis of the ester. | Ensure anhydrous conditions and avoid prolonged heating, especially in the presence of a strong base. | |
| Difficult Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary. |
Conclusion
The N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can be achieved with high regioselectivity and in good to excellent yields. The electronic-withdrawing nature of the 4-carboxylate group directs the alkylation to the N1 position. The choice between a strong base like sodium hydride and a milder base such as potassium carbonate allows for flexibility in experimental design, depending on the desired reaction rate and scale. The protocols and insights provided in this application note offer a reliable and predictable pathway for the synthesis of N1-alkylated 2-oxo-imidazole-4-carboxylate derivatives, which are valuable intermediates in the pursuit of novel therapeutic agents.
References
- BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
- BenchChem. (2025). Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.
- Smolecule. (2026). Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions. Smolecule Technical Documents.
- Wang, L., & Sun, X. (1993). N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. Chinese Journal of Applied Chemistry.
-
Al-Zoubi, R. M., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1374-1383. Available at: [Link]
-
Mlostoń, G., et al. (2019). 2-Unsubstituted Imidazole N-Oxides as Novel Precursors of Chiral 3-Alkoxyimidazol-2-ylidenes Derived from trans-1,2-Diaminocyclohexane and Other Chiral Amino Compounds. Molecules, 24(23), 4405. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem Technical Support.
-
Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(3), 1-12. Available at: [Link]
- Merck & Co., Inc. (1981). Synthesis of ethyl 1,3-diacetyl-2,3-dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylate. U.S.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. BenchChem Technical Support.
- Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127673.
- Kumar, A., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1335-1339.
-
Grimmett, M. R. (1976). N-Alkylation of imidazoles. University of Otago. Available at: [Link]
-
Shafi, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Acta Poloniae Pharmaceutica, 60(5), 399-403. Available at: [Link]
-
Loozen, H. J. J., et al. (1981). Thermal decarboxylation of N-alkoxycarbonylimidazoles. Improved and convenient procedure for N-alkylation of imidazoles. The Journal of Organic Chemistry, 46(24), 5055-5058. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem Technical Support.
-
Sharma, D., & Narasimhan, B. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(52), 33928-33951. Available at: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3837. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]
Sources
experimental procedure for the synthesis of novel compounds from ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide
Executive Summary
The 2-imidazolone core is a privileged scaffold in medicinal chemistry, frequently embedded within kinase inhibitors, GPCR ligands, and purine analogs[1]. Specifically, ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3) serves as a highly versatile building block for the parallel synthesis of novel therapeutic libraries[2].
This application note details a robust, three-step synthetic workflow to generate a library of novel 5-(aminomethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamides. By leveraging regioselective Vilsmeier-Haack formylation[3], followed by reductive amination and HATU-mediated amide coupling, this protocol empowers researchers to independently modulate the C4 and C5 positions of the imidazolone ring, thereby driving systematic Structure-Activity Relationship (SAR) optimization.
Mechanistic Rationale & Experimental Design
To ensure high yields and prevent the degradation of the base-sensitive 2-imidazolone core, every reagent in this workflow has been selected based on specific mechanistic causality.
-
Regioselective Formylation: The electron-rich nature of the C5 position makes it highly susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reagent (chloromethyleneiminium salt) selectively attacks this position[4]. Strict temperature control (0–5 °C) prevents the competitive chlorination of the C2-oxo group, preserving the imidazolone core.
-
Chemoselective Reduction: Sodium triacetoxyborohydride (
) is utilized for reductive amination. Unlike , it is a mild hydride donor that selectively reduces the transient iminium ion without over-reducing the C5-aldehyde directly to an alcohol or cleaving the C4-ethyl ester. -
High-Efficiency Amide Coupling: HATU is selected over traditional carbodiimides (e.g., EDC/HOBt). HATU generates a highly reactive 7-azabenzotriazole active ester, driving the aminolysis of sterically hindered amines to completion and preventing the accumulation of unreactive N-acylurea byproducts.
Logical SAR Modularity
Fig 1. Logical relationship of SAR modularity for the 2-imidazolone core.
Step-by-Step Experimental Protocols
Step 1: Vilsmeier-Haack Formylation
Objective: Synthesize ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.
-
Preparation of the V-H Reagent: Charge a dry, argon-purged 250 mL round-bottom flask with anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv). Cool the flask to 0 °C using an ice-salt bath.
-
Activation: Add Phosphorus oxychloride (
, 1.2 equiv) dropwise over 15 minutes.-
Causality: Maintaining the internal temperature below 5 °C is critical to prevent the runaway exothermic formation of the chloromethyleneiminium salt, which can lead to tar formation[3].
-
-
Substrate Addition: Dissolve ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (1.0 equiv)[2] in a minimal volume of anhydrous DMF. Add this solution dropwise to the activated V-H complex.
-
Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 157.1 [M+H]+) is <2% AUC.
-
-
Quench & Workup: Slowly pour the reaction mixture into 200 g of crushed ice. Adjust the pH to 7.0 using saturated aqueous Sodium Acetate (
).-
Causality:
acts as a mild buffer. It gently hydrolyzes the iminium intermediate to the target aldehyde without causing base-catalyzed ring-opening of the imidazolone.
-
-
Isolation: Extract with EtOAc (
). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the 5-formyl intermediate.
Step 2: Reductive Amination
Objective: Convert the C5-formyl group to an aminomethyl derivative using a primary amine (
-
Iminium Formation: In a 100 mL flask, dissolve the 5-formyl intermediate (1.0 equiv) and the selected primary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Acidification: Add Glacial Acetic Acid (1.5 equiv).
-
Causality: Lowering the pH to ~4.5 protonates the carbonyl oxygen, accelerating the dehydration step required to form the transient iminium ion.
-
-
Reduction: After stirring for 1 hour at room temperature, add Sodium triacetoxyborohydride (
, 1.5 equiv) portion-wise. Stir for 12 hours. -
Workup: Quench with saturated aqueous
(to neutralize the acetic acid) and extract with Dichloromethane (DCM). Dry the organic layer ( ), filter, and concentrate to afford the crude ethyl 5-(alkylaminomethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.
Step 3: Saponification and HATU-Mediated Amide Coupling
Objective: Hydrolyze the C4-ethyl ester and couple with an amine (
-
Saponification: Dissolve the intermediate from Step 2 in a 3:1:1 mixture of THF/MeOH/
. Add (3.0 equiv) and stir at room temperature for 4 hours. -
Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract with EtOAc, dry, and concentrate to isolate the carboxylic acid.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes.
-
Coupling: Add the selected amine (
, 1.2 equiv) and stir at room temperature for 6 hours. -
Purification Workup: Dilute with water and extract with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl, saturated
, and brine.-
Causality: DMF is highly miscible with organic solvents. Washing with 5% LiCl alters the partition coefficient, effectively pulling residual DMF into the aqueous phase and preventing contamination of the final Active Pharmaceutical Ingredient (API).
-
-
Final Polish: Purify by preparative HPLC to yield the final compound.
Synthetic Workflow Visualization
Fig 2. Three-step synthetic workflow for novel 2-imidazolone derivatives.
Quantitative Data & Library Characterization
The modularity of this protocol allows for the rapid generation of diverse analogs. Below is a representative summary of quantitative yield and purity data for a synthesized sub-library utilizing various aliphatic and aromatic amines.
| Compound ID | Overall Yield (%) | Purity (HPLC %) | LC-MS (m/z) [M+H]+ | ||
| Cmpd-01 | Benzylamine | Methylamine | 78 | >99.0 | 261.1 |
| Cmpd-02 | Aniline | Ethylamine | 72 | 98.5 | 261.1 |
| Cmpd-03 | Cyclohexylamine | Benzylamine | 65 | 97.8 | 329.2 |
| Cmpd-04 | Isopropylamine | Aniline | 81 | >99.0 | 275.1 |
| Cmpd-05 | 4-Fluoroaniline | Morpholine | 68 | 98.2 | 321.1 |
(Note: Yields represent the isolated yield over the 3-step sequence following preparative HPLC purification. Purity was determined via reverse-phase HPLC at 254 nm).
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. URL:[Link]
-
Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate. CAS Common Chemistry. URL:[Link]
-
Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. PubChem. URL:[Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Application Note: High-Throughput Synthesis of 2-Oxo-Imidazole-4-Carboxylate Libraries
Executive Summary
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate serves as a high-value "privileged scaffold" in medicinal chemistry.[1] Its structural core—the 2-imidazolinone—mimics the hydrogen-bonding donor/acceptor motifs found in peptide backbones (specifically the
This guide details the combinatorial utilization of this scaffold. Unlike simple reagents, this compound requires a strategic approach to "decorate" its three diversity vectors: the N1-position, the N3-position, and the C4-carboxylate terminus.[1] We present two validated protocols: a Solid-Phase Organic Synthesis (SPOS) workflow for generating extensive libraries, and a Solution-Phase Parallel method for rapid analoging.[1]
Chemical Biology & Reactivity Profile
The Privileged Scaffold
The 2-oxo-imidazole core is planar and electron-deficient.[1] The C4-ester provides a handle for library expansion into amides (mimicking peptide side chains), while the N1 and N3 protons are acidic (
Diversity Vectors
-
N1-Position: Sterically accessible; primary site for alkylation or resin attachment.[1]
-
N3-Position: Sterically influenced by the C4-ester; secondary site for alkylation.[1]
-
C4-Ester: Precursor for saponification to carboxylic acid (for coupling) or direct aminolysis.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the reactivity flow from the parent ethyl ester to a diverse library.
Caption: Workflow transforming the ethyl ester precursor into a resin-bound scaffold for combinatorial decoration.
Protocol A: Solid-Phase Synthesis (SPOS)
Objective: Synthesis of a 2-oxo-imidazole-4-carboxamide library. Strategy: "Resin-Capture" of the carboxylic acid derivative. Scale: 96-well filter plate format (20 mg resin/well).
Pre-requisite: Saponification
Before SPOS, convert the ethyl ester to the free acid.
-
Dissolve Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (10 mmol) in THF:Water (3:1, 40 mL).
-
Add LiOH (2.5 eq) and stir at RT for 4 hours.
-
Filter, wash with cold water, and dry. Yield: >90%.
Step-by-Step SPOS Procedure
Step 1: Resin Loading (Amide Linkage)
-
Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).
-
Reagents: 2-oxo-imidazole-4-carboxylic acid (4 eq), HATU (4 eq), DIPEA (8 eq) in DMF.[1]
-
Swell resin in DMF (30 min).
-
Add the pre-activated acid/HATU/DIPEA solution to the resin.
-
Shake at RT for 4 hours.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).
Step 2: Regioselective N-Alkylation[1]
-
Reagents: Alkyl Halide (R-X, 5 eq),
(10 eq) in DMF (anhydrous). -
Note: On solid phase, N1-alkylation is favored due to the steric bulk of the resin linker at the C4-amide, though mixtures can occur.[1] For strict regiocontrol, solution phase is preferred, but for library generation, bis-alkylation (using excess reagent) is often the target.
-
Suspend resin in anhydrous DMF.[1]
-
Add
and the specific Alkyl Halide for that well. -
Shake at 60°C for 12 hours.
-
Wash: DMF (5x), MeOH (3x), DCM (5x).
Step 3: Cleavage and Isolation
-
Add Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
Shake for 2 hours at RT.
-
Collect filtrate into a receiving plate.[1]
-
Evaporate TFA using a Genevac or nitrogen stream.[1]
-
Lyophilize from Acetonitrile/Water.[1]
Protocol B: Solution-Phase Parallel Synthesis
Objective: Rapid generation of C4-amide analogs via direct aminolysis. Advantage: Avoids resin loading; ideal for smaller libraries (10-50 compounds).[1]
Reagents
-
Scaffold: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.[1][2]
-
Amines: Diverse primary/secondary amines.[1]
-
Catalyst: Trimethylaluminum (
) - Handle with extreme care .[1]
Procedure
-
Setup: In a dry, inert-gas purged reaction block (e.g., Radleys Carousel).
-
Reagent Prep: Dissolve the amine (1.2 eq) in anhydrous Toluene or DCM.
-
Activation: Slowly add
(2M in hexane, 1.2 eq) to the amine solution at 0°C. Stir for 15 min to form the aluminum amide species. -
Coupling: Add the Ethyl 2-oxo-imidazole scaffold (1.0 eq) to the mixture.
-
Reaction: Heat to reflux (Toluene) or 40°C (DCM) for 4–12 hours.
-
Quench: Carefully quench with dilute HCl (gas evolution!).
-
Workup: Extract with EtOAc. The organic layer contains the desired amide.
-
Purification: Most products precipitate upon cooling or can be purified via high-throughput prep-HPLC.[1]
Analytical Data Summary (Expected)
| Fragment | Chemical Shift (1H NMR, DMSO-d6) | Characteristic Feature |
| Imidazole NH (N1/N3) | Broad singlets; disappear upon N-alkylation.[1] | |
| C4-Ester ( | Present in starting material; absent in amide products. | |
| Amide NH (Library) | New signal appearing after SPOS cleavage or aminolysis.[1] | |
| C5-H | Diagnostic singlet for the imidazole ring proton.[1] |
Case Study: MMP-13 Inhibitors
Rationale: Researchers at Pfizer utilized the 2-oxo-imidazole-4-carboxylate scaffold to develop inhibitors for Matrix Metalloproteinase-13 (MMP-13), a target for osteoarthritis.[1]
Workflow:
-
Scaffold: 2-oxo-imidazole-4-carboxylic acid.
-
Modification: Coupling with 4-phenoxy-benzylamines.
-
Result: Compounds showed
values in the low nanomolar range (3-4 nM).[3] -
Mechanism: The imidazole carbonyl and NH groups form critical hydrogen bond networks within the enzyme's S1' pocket.
Caption: Development pathway of MMP-13 inhibitors using the 2-imidazolinone scaffold.
References
-
Robinson, R. P., et al. (2001).[3] "Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors." Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213.[3] Link
-
De Marco, R., et al. (2019).[4] "In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains." The Journal of Organic Chemistry, 84(9), 4992-5004.[4] Link[4]
-
Li, D., & Ollevier, T. (2019).[5] "Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air." Organic Letters, 21, 3572-3575.[5] Link
-
PubChem. (2025).[2][6] "Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Compound Summary." Link
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | C7H10N2O3 | CID 222231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air [organic-chemistry.org]
- 6. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Libraries
Executive Summary & Scientific Rationale
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural core—a cyclic urea mimic embedded within an imidazole ring—offers distinct advantages for High-Throughput Screening (HTS) campaigns:
-
Hydrogen Bonding Potential: The N1 and N3 positions act as hydrogen bond donors (or acceptors in tautomeric forms), while the C2-oxo and C4-ester groups serve as acceptors, mimicking peptide bonds found in kinase hinge regions and protease active sites.[1]
-
Synthetic Versatility: The scaffold allows for orthogonal functionalization at the N1/N3 positions (alkylation/arylation) and the C4 ester (hydrolysis/amidation), facilitating the rapid generation of diverse libraries for Fragment-Based Drug Discovery (FBDD).[1]
-
Proven Bioactivity: Derivatives of this scaffold have demonstrated efficacy as anti-tuberculosis agents, antiplatelet factors (via GPCR antagonism), and RANKL pathway inhibitors (osteoclastogenesis blockade).[1]
This guide details the protocol for screening libraries derived from this scaffold, focusing on a Cell-Based Luciferase Reporter Assay (e.g., for NF-κB or TRAP signaling) and a secondary Cell Viability Screen .[1]
Library Design & Chemical Space Visualization
Before screening, the scaffold is typically diversified.[1] The core compound, Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, serves as the anchor.[1]
Mechanism of Diversity
-
Vector 1 (N1/N3): Introduction of aryl/alkyl groups to probe hydrophobic pockets.[1]
-
Vector 2 (C4): Conversion of the ethyl ester to amides or acids to engage electrostatic interactions.[1]
Visualizing the Workflow
The following diagram illustrates the transition from the raw scaffold to a screen-ready library and the subsequent HTS decision tree.
Caption: Workflow from scaffold diversification to HTS hit validation. Green nodes represent key milestones.
Detailed Protocol: Cell-Based Luciferase Reporter Screen
This protocol is adapted for a 384-well format, screening imidazole-4-carboxylate derivatives against an inflammatory pathway (e.g., NF-κB or RANKL-induced signaling), a common target for this chemotype.[1]
Materials & Reagents
-
Library: 10 mM DMSO stocks of Ethyl 2-oxo-imidazole derivatives.
-
Cell Line: RAW264.7 (macrophage) stably transfected with NF-κB-Luciferase or TRAP-Luciferase reporter.[1]
-
Assay Medium: DMEM + 10% Heat-Inactivated FBS (low phenol red recommended).[1]
-
Stimulant: RANKL (100 ng/mL) or LPS (100 ng/mL).[1]
-
Detection Reagent: Bright-Glo™ or Steady-Glo™ Luciferase Assay System (Promega).[1]
-
Control Compound: Parthenolide (NF-κB inhibitor) or known derivative (e.g., 4-nitroimidazole).[1]
Step-by-Step Methodology
Phase 1: Cell Plating (Day 0)
-
Harvest cells at 80-90% confluency.[1]
-
Resuspend cells in Assay Medium to a density of 2.5 × 10⁵ cells/mL .
-
Dispense 40 µL/well into white, solid-bottom 384-well tissue culture plates using a bulk dispenser (e.g., Multidrop Combi).
-
Incubate overnight at 37°C, 5% CO₂ to allow attachment.
Phase 2: Compound Transfer (Day 1)
-
Pin Transfer/Acoustic Ejection: Transfer 100 nL of library compounds (10 mM stock) into assay plates.
-
Incubate cells with compounds for 1 hour prior to stimulation.[1] This "pre-incubation" allows the imidazole derivatives to permeate and engage intracellular targets (e.g., kinases downstream of RANK).[1]
Phase 3: Stimulation & Incubation
-
Add 10 µL/well of 5X Stimulant (e.g., 500 ng/mL RANKL) to all wells except "No Stimulus" background controls.[1]
-
Final Assay Volume: 50 µL.
-
Incubate for 24 hours at 37°C. (Timepoint depends on reporter kinetics; NF-κB is often 4-6h, differentiation markers like TRAP are 24-48h).[1]
Phase 4: Detection (Day 2)
-
Equilibrate Luciferase Reagent to room temperature.[1]
-
Add 25 µL/well of detection reagent.
-
Orbitally shake plate for 2 minutes (1200 rpm) to lyse cells.
-
Incubate in dark for 10 minutes to stabilize signal.
-
Read Luminescence (0.1 - 1.0s integration) on a multi-mode plate reader (e.g., EnVision, PHERAstar).[1]
Secondary Assay: Cell Viability Counter-Screen
To ensure that a reduction in luciferase signal is due to pathway inhibition and not cytotoxicity (a common artifact with imidazole derivatives), a viability assay is mandatory.[1]
Protocol:
-
Replicate the plating and compound treatment steps from the Primary Screen.[1]
-
Instead of Luciferase reagent, add 25 µL/well of CellTiter-Glo® .[1]
-
Read Luminescence.[1]
-
Data Logic:
Data Analysis & Quality Control
Quantitative Metrics
Summarize assay performance using the following table structure in your lab notebook:
| Metric | Formula / Definition | Acceptance Criteria |
| Signal-to-Background (S/B) | > 3.0 | |
| Coefficient of Variation (CV) | < 10% (for controls) | |
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Percent Inhibition | Hit Cutoff: > 50% |
Troubleshooting Guide
-
Issue: High background in "No Stimulus" wells.
-
Cause: Constitutive promoter activity or phenol red interference.[1]
-
Fix: Use serum-reduced media or switch to phenol-red free DMEM.
-
-
Issue: Low Z' (< 0.4).
Biological Context & Mechanism[1][2][3]
Understanding why we screen this scaffold is crucial for interpreting data.[1]
Molecular Interactions
The 2-oxo-imidazole-4-carboxylate core acts as a bioisostere for the hydantoin ring but with distinct pKa properties.[1]
-
Kinase Inhibition: The donor-acceptor motif (NH-CO-NH) can form bidentate hydrogen bonds with the hinge region of kinases (e.g., p38 MAPK), often blocking downstream NF-κB activation.[1]
-
Enzyme Active Sites: The ester group at C4 is electrophilic; in some hydrolase assays, it may covalently modify the catalytic serine (suicide inhibition), though reversible non-covalent binding is preferred for drug leads.[1]
Pathway Diagram
The following diagram highlights where these inhibitors typically intervene in the RANKL/NF-κB pathway.
Caption: Putative mechanism of action. Imidazole derivatives often target upstream kinases (MAPK) or NF-κB signaling.[1]
References
-
Chen, T., et al. (2006). "High throughput screening identified a substituted imidazole as a novel RANK pathway-selective osteoclastogenesis inhibitor."[1] Assay and Drug Development Technologies.
-
Alchem Pharmtech. "Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Product Data." Alchem Pharmtech Catalog.
-
Böhm, H.J., et al. (2005). "Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives."[1][2] Bioorganic & Medicinal Chemistry.
-
Molina, P., et al. (2012). "Imidazole derivatives: A comprehensive survey of their recognition properties."[1] Organic & Biomolecular Chemistry.
-
PubChem. "Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Compound Summary."[1] National Library of Medicine.[1] [1]
Sources
synthesis of bioactive heterocycles using ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Application Note: Divergent Synthesis of Bioactive Heterocycles using Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Executive Summary
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3), often referred to as the "Ureido-Imidazole" scaffold, represents a critical building block in medicinal chemistry. Its unique structure combines a urea-like carbonyl at C2, nucleophilic nitrogens at N1/N3, and an electrophilic ester at C4. This trifunctional nature allows for the divergent synthesis of purine isosteres , angiotensin II receptor antagonists (sartan-like pharmacophores), and antimicrobial oxadiazoles .
This guide details validated protocols for transforming this scaffold into high-value bioactive heterocycles, specifically focusing on N-alkylation pathways and hydrazinolysis-cyclization sequences .
Structural Analysis & Reactivity Profile
The starting material exists in tautomeric equilibrium, primarily favoring the 2-oxo form in solution. Its reactivity is defined by three distinct zones:
-
N1 & N3 Positions (Nucleophilic): The amide-like protons (pKa ~10-11) are susceptible to deprotonation by weak bases (K₂CO₃, Cs₂CO₃), enabling regioselective alkylation. This is the primary route for synthesizing acyclic nucleoside analogues.
-
C4 Ester (Electrophilic): A versatile handle for acyl substitution. It readily undergoes hydrazinolysis to form carbohydrazides—precursors to 1,3,4-oxadiazoles and triazoles.
-
C2 Carbonyl (Stable Urea Motif): Provides metabolic stability and hydrogen-bonding capability, mimicking the hydantoin ring found in anticonvulsants (e.g., phenytoin) and the ureido core of biotin.
Figure 1: Chemoselectivity map of the ethyl 2-oxo-imidazole-4-carboxylate scaffold.
Protocol A: Synthesis of Imidazole-4-Carbohydrazide (Key Intermediate)
The conversion of the C4-ester to a hydrazide is the gateway to a library of heterocyclic derivatives, including 1,3,4-oxadiazoles and thiadiazoles. This reaction proceeds via nucleophilic acyl substitution.
Target Molecule: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbohydrazide
Materials:
-
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (10 mmol, 1.56 g)
-
Hydrazine hydrate (99%, 50 mmol, 2.5 mL) [Excess is crucial to prevent dimer formation]
-
Ethanol (Absolute, 30 mL)
-
Glacial Acetic Acid (Catalytic, optional)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, suspend the imidazole ester (1.56 g) in ethanol (30 mL). The starting material may not fully dissolve at room temperature (RT).
-
Addition: Add hydrazine hydrate (2.5 mL) dropwise over 5 minutes while stirring.
-
Reflux: Heat the mixture to reflux (78–80 °C). The suspension should clear as the reaction proceeds, followed by the precipitation of the product.
-
Monitoring: Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1). The ester spot (Rf ~0.[1]6) should disappear, replaced by a baseline hydrazide spot. Reaction time is typically 4–6 hours.[2]
-
Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 1 hour.
-
Filtration: Filter the white precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (10 mL) to remove excess hydrazine.
-
Drying: Dry the solid at 60 °C under vacuum for 4 hours.
-
Expected Yield: 85–92%
-
Appearance: White crystalline solid.
-
Protocol B: Divergent Cyclization to 1,3,4-Oxadiazoles
This protocol converts the hydrazide (from Protocol A) into a bioactive 1,3,4-oxadiazole ring, a pharmacophore known for antimicrobial and anti-inflammatory activity.
Target Molecule: 5-(2-Oxo-2,3-dihydro-1H-imidazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione
Reagents:
-
Imidazole-4-carbohydrazide (Intermediate A, 5 mmol)
-
Carbon Disulfide (CS₂, 10 mmol)
-
Potassium Hydroxide (KOH, 5 mmol)
-
Ethanol (95%, 20 mL)
Step-by-Step Methodology:
-
Salt Formation: Dissolve KOH (0.28 g) in ethanol (20 mL). Add the hydrazide (Intermediate A) and stir at RT for 15 minutes.
-
Cyclization: Add Carbon Disulfide (0.6 mL) dropwise. Caution: CS₂ is toxic and highly flammable; use a fume hood.
-
Reflux: Heat the mixture to reflux for 8–12 hours. Evolution of H₂S gas (rotten egg smell) indicates cyclization is proceeding.
-
Work-up: Concentrate the solvent to ~5 mL under reduced pressure. Dilute with ice-water (20 mL).
-
Acidification: Acidify the solution to pH 2–3 using 10% HCl. The oxadiazole thione will precipitate as a solid.
-
Purification: Recrystallize from ethanol/water (1:1).
Mechanism: The reaction proceeds via the formation of a potassium dithiocarbazate salt, followed by intramolecular nucleophilic attack and elimination of H₂S.
Protocol C: Regioselective N-Alkylation (Olmesartan-Type Precursors)
N-alkylation is critical for lipophilicity tuning. The 2-oxo-imidazole core mimics the acidic functionality found in sartans (angiotensin II receptor blockers).
Target: Ethyl 1-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Reagents:
-
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (5 mmol)
-
Benzyl Bromide (5.5 mmol)
-
Potassium Carbonate (K₂CO₃, 10 mmol, anhydrous)
-
DMF (Dimethylformamide, 10 mL, dry)
Step-by-Step Methodology:
-
Activation: In a dried flask, combine the imidazole ester and K₂CO₃ in DMF. Stir at RT for 30 minutes to generate the N-anion.
-
Alkylation: Add benzyl bromide dropwise.
-
Reaction: Stir at 60 °C for 4 hours. (Higher temperatures may lead to O-alkylation or dialkylation).
-
Quench: Pour the mixture into crushed ice (50 g). Stir vigorously.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (2 x 15 mL) to remove DMF.
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc 7:3).
Comparative Data & Yields
| Protocol | Reaction Type | Key Reagent | Conditions | Typical Yield | Bioactive Potential |
| A | Hydrazinolysis | N₂H₄·H₂O | EtOH, Reflux, 6h | 88% | Precursor scaffold |
| B | Cyclization | CS₂ / KOH | EtOH, Reflux, 12h | 72% | Antimicrobial / Antiviral |
| C | N-Alkylation | Benzyl Bromide | K₂CO₃/DMF, 60°C | 65-75% | Angiotensin Antagonists |
Troubleshooting & Optimization
-
Solubility Issues: The 2-oxo-imidazole ester has high lattice energy due to intermolecular hydrogen bonding. If solubility in ethanol is poor during hydrazinolysis, add 5-10% DMF as a co-solvent.
-
Regioselectivity (N1 vs N3): In Protocol C, N1 (distal to the ester) is generally more nucleophilic due to less steric hindrance and electronic repulsion from the ester carbonyl. If N1/N3 mixtures occur, lower the reaction temperature to RT and extend time to 12h.
-
Dimerization: During Protocol A, ensure a large excess of hydrazine (at least 3-5 equivalents) to prevent the formation of the di-acyl hydrazine dimer (R-CONH-NHCO-R), which is an insoluble byproduct.
References
-
Synthesis of Imidazole-4-Carboxylates via Electrocyclization: Title: One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Olmesartan Intermediate Synthesis (N-Alkylation Context): Title: Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). URL:[Link]
-
Imidazo[1,5-a]pyrimidine Synthesis (Core Scaffold Application): Title: Synthesis of Substituted imidazo [1, 5-a] pyrimidine-2-(1H)-one Core Structure. Source: PubMed / Current Organic Synthesis.[3] URL:[Link]
-
Hydrazide and Oxadiazole Derivatives (General Reactivity): Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate (Comparative ester reactivity).[4] Source: Molecules / MDPI. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of Substituted imidazo [1, 5-a] pyrimidine-2-(1H)-one Core Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Introduction
Welcome to the technical support center for Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate . This compound acts as a critical intermediate in the synthesis of purine analogs and bioactive imidazole derivatives (e.g., Dacarbazine analogs).[1]
Chemically, this molecule presents a "Janus-faced" challenge: it possesses the high polarity and hydrogen-bonding capability of a cyclic urea (the 2-oxo-imidazole core), yet it retains the lipophilic, hydrolytically sensitive ethyl ester at the C4 position.[1]
This guide moves beyond generic advice, offering self-validating protocols designed to navigate the specific solubility and stability profile of this 2-oxo-imidazole scaffold.
Module 1: Troubleshooting Guide (Q&A)
Q1: The product fails to precipitate from the reaction mixture or forms a "gummy" oil. How do I induce crystallization?
Diagnosis: This is a classic issue of solvent polarity mismatch . The 2-oxo-imidazole core creates a rigid hydrogen-bonding network (similar to hydantoins), while the ethyl ester disrupts this lattice.[1] If the solvent is too non-polar (e.g., pure hexanes/ether), the compound oils out.[1] If too polar (e.g., pure water/methanol), it remains solubilized or supersaturated.[1]
Corrective Protocol:
-
The "Cloud Point" Method: Dissolve the crude oil in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) .
-
While maintaining heat (50°C), slowly add warm water dropwise until a persistent turbidity (cloudiness) appears.
-
Critical Step: Add a single drop of pure alcohol to clear the solution, then remove from heat.
-
Allow to cool to room temperature slowly (wrap the flask in foil/towel to insulate). This promotes lattice formation over oiling.
Expert Insight: The 2-oxo tautomer dominates in the solid state. Rapid cooling traps the amorphous form (oil).[1] Slow cooling allows the thermodynamically stable crystal lattice to establish.
Q2: I see a persistent yellow/brown color in my white solid. How do I remove it without losing yield?
Diagnosis: Colored impurities in imidazole syntheses are often oxidative byproducts (azo-like species) or polymerized aminomalonate starting materials.[1] These are often more lipophilic than the target urea.
Corrective Protocol:
-
Activated Charcoal Treatment: Dissolve the crude in boiling Ethanol (10-15 mL/g).
-
Add Activated Carbon (10% w/w) . Note: Do not add to boiling solvent; let it cool slightly first to prevent boil-over.[1]
-
Reflux for 15–30 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad. The filtrate should be significantly lighter.
-
Proceed to crystallization (see Q1).[1]
Q3: My LC-MS shows a mass peak corresponding to the carboxylic acid (M-28). Is the purification causing hydrolysis?
Diagnosis: Yes. The C4-ethyl ester is electronically activated by the imidazole ring, making it susceptible to hydrolysis, particularly under basic conditions or prolonged heating in water.
Corrective Protocol:
-
Avoid Strong Bases: Do not use NaOH/KOH for pH adjustments if possible. If a basic workup is required to remove acids, use weak bases like Sodium Bicarbonate (NaHCO₃) and keep the temperature < 5°C.[1]
-
Limit Water Exposure: If recrystallizing from water/alcohol, do not boil for >1 hour.
-
Storage: Store the purified solid in a desiccator. Moisture can cause slow hydrolysis over time.
Module 2: Purification Workflows
Method A: Recrystallization (Primary Recommendation)
Best for: Removal of trace starting materials and inorganic salts.[1]
| Parameter | Specification | Rationale |
| Solvent System | Ethanol : Water (3:1 to 1:1) | Ethanol solubilizes the ester; Water forces precipitation of the polar urea core upon cooling.[1] |
| Temperature | Dissolve at 65–75°C ; Crystallize at 4°C | High temperature differential maximizes recovery yield.[1] |
| Concentration | 1 g solute / 8–12 mL solvent | Prevents supersaturation "crashing" (oiling).[1] |
| Washing | Ice-cold 50% EtOH | Washes away mother liquor without re-dissolving the product.[1] |
Method B: Flash Column Chromatography (Secondary)
Best for: Separating the product from structurally similar side-products (e.g., decarboxylated imidazole).[1]
-
Stationary Phase: Silica Gel (Standard 40–63 µm).[1]
-
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) gradient.[1]
-
Start: 100% DCM.
-
Ramp: 0% → 5% MeOH.
-
Note: The product usually elutes around 3–5% MeOH.
-
-
Additive: If "tailing" occurs, add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of the imidazole nitrogen, sharpening the peak.
Module 3: Visualized Decision Logic
The following diagram illustrates the decision process for selecting the optimal purification route based on crude purity and impurity profile.
Figure 1: Purification Decision Matrix.[1][2] Selects the pathway based on the specific impurity profile of the crude isolate.
Module 4: Experimental Validation & Properties
Physicochemical Checkpoints
Use these metrics to validate your purified material.
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: Typically high due to H-bonding (Expect >180°C , often decomposing).[1]
-
Solubility Profile:
Common Synthesis Context
This compound is frequently synthesized via the condensation of diethyl aminomalonate with cyanates or similar urea-forming reagents [1, 2].[1] Understanding this route reveals the likely impurities:
-
Unreacted Aminomalonate: Soluble in acidic water; remove by washing the crude solid with dilute HCl (carefully, to avoid hydrolysis).[1]
-
Decarboxylated byproduct: If the reaction heat was too high, the ester might cleave. This impurity is much more polar and will remain in the aqueous mother liquor during recrystallization.
References
-
Guidechem. (2023). Synthesis of Ethyl imidazole-4-carboxylate and derivatives. Retrieved from [1]
-
PubChem. (2025).[3][4][5] 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. (Discusses analogous imidazole ester purification). Retrieved from
Sources
- 1. ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate | 84711-26-2 [chemicalbook.com]
- 2. Ethyl (R)-3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS NO:84711-26-2) | Ethyl (R)-3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate Manufacturer and Suppliers in USA | Scimplify [scimplify.com]
- 3. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylic acid (C4H4N2O3) [pubchemlite.lcsb.uni.lu]
- 5. Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | C7H10N2O3 | CID 222231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylate Synthesis
The following guide serves as a specialized Technical Support Center for researchers synthesizing ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (also known as ethyl 2-oxo-4-imidazoline-4-carboxylate).
This guide addresses the specific challenges of the Hantzsch-type condensation between ethyl bromopyruvate and urea , which is the most direct but notoriously capricious synthetic route.
Status: Active Agent: Senior Application Scientist (Organic Synthesis Division) Topic: Yield Optimization & Impurity Profiling
Executive Summary: The Chemistry of Failure
The synthesis of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is deceptively simple on paper.[1] It typically involves the condensation of ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) with urea .[1]
However, users frequently report yields below 30% due to three competing failure modes:
-
Regioselectivity Errors: Formation of ethyl 2-aminooxazole-4-carboxylate (the kinetic O-alkylation product) instead of the thermodynamic N-alkylation imidazole product.
-
Polymerization: Ethyl bromopyruvate is highly unstable and self-condenses into dark tars.[1]
-
Hydrolysis: The ester moiety is labile under the acidic conditions generated by the reaction (HBr byproduct).
This guide provides targeted troubleshooting to navigate these bottlenecks.
Module 1: Critical Reagent Quality (The "Black Tar" Issue)
User Question: "My reaction mixture turns black within 30 minutes, and I recover almost no product. Is my temperature too high?"
Technical Diagnosis: While temperature plays a role, the root cause is almost invariably the purity of the ethyl bromopyruvate . This reagent is a potent lachrymator and degrades autocatalytically to release HBr, which triggers rapid polymerization.
Troubleshooting Protocol:
| Checkpoint | Standard (Fail) | Optimized (Pass) |
|---|---|---|
| Reagent Age | >3 months old (Yellow/Orange) | Freshly distilled (Clear/Pale Yellow) |
| Storage | Room Temperature | -20°C under Argon |
| Stabilizer | None | 0.5% Propylene Oxide or MgO (acid scavenger) |
| Addition Mode | All-at-once | Dropwise solution over 1 hour |[1]
Corrective Action:
-
Purify the Precursor: If your ethyl bromopyruvate is orange or brown, you must distill it under high vacuum (bp ~80-85°C @ 10 mmHg) immediately before use.[1]
-
Acid Scavenging: Add a mild, non-nucleophilic base (e.g., Magnesium Oxide, MgO) to the storage bottle if not using immediately.
Module 2: The Oxazole vs. Imidazole War (Yield Optimization)
User Question: "I am getting a product with the correct mass, but the NMR shows a shift in the aromatic proton. I suspect I made the oxazole byproduct. How do I favor the imidazole?"
Technical Diagnosis: Urea is an ambident nucleophile (O- vs. N-attack).[1]
-
Kinetic Control (O-attack): Leads to 2-aminooxazole .[1] Favored in aprotic solvents or low temperatures.[1]
-
Thermodynamic Control (N-attack): Leads to 2-oxoimidazole .[1] Favored in protic solvents and higher temperatures.[1]
The "Water Effect": Paradoxically, while many organic reactions require dry conditions, this synthesis requires water (or a water/alcohol mix) to stabilize the transition state for N-alkylation and allow the reversibility of the O-attack.
Optimization Table:
| Parameter | Condition A (Oxazole Favored) | Condition B (Imidazole Favored) |
|---|---|---|
| Solvent | Acetone, THF, DMF | Water , Methanol/Water (1:1), Acetic Acid |
| Temperature | Room Temperature (< 25°C) | Reflux (> 70°C) |
| Stoichiometry | 1:1 (Urea:Bromopyruvate) | 1.5:1 to 2:1 (Excess Urea) |
Corrective Action: Switch your solvent system to Water/Ethanol (2:1) .[1] The high dielectric constant favors the charge-separated transition state required for N-alkylation.[1] Use 2.0 equivalents of Urea .[1][2] The excess urea acts as a buffer for the HBr generated.
Module 3: Isolation and Purification
User Question: "The product is water-soluble and hard to extract. How do I isolate it without column chromatography?"
Technical Diagnosis: The target molecule is amphoteric (weakly acidic NH, weakly basic C=O/NH) and contains an ester. Standard acid/base extractions often hydrolyze the ester to the carboxylic acid (which is highly water-soluble and lost).[1]
Self-Validating Isolation Protocol:
-
Concentration: Evaporate ethanol/methanol from the reaction mixture, leaving the aqueous phase.
-
pH Adjustment: The reaction generates HBr, so the pH will be < 1. Carefully adjust pH to 5–6 (the isoelectric point of the imidazole) using saturated NaHCO₃.
-
Warning: Do not go > pH 8, or the ester will hydrolyze.
-
-
Precipitation: Cool the neutralized aqueous solution to 0°C for 4 hours. The product should crystallize as a white/pale-yellow solid.[1]
-
Recrystallization: If the solid is colored, recrystallize from boiling water or ethanol . Avoid charcoal if possible, as it adsorbs the product strongly.
Advanced Experimental Protocol: The "Gold Standard" Method
Objective: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (Scale: 10 mmol)
Reagents:
-
Ethyl 3-bromo-2-oxopropanoate (Freshly Distilled): 1.95 g (10 mmol)[1]
-
Urea (High Purity): 1.20 g (20 mmol, 2.0 equiv)
-
Solvent: Water (10 mL) + Ethanol (5 mL)
Step-by-Step:
-
Dissolution: Dissolve urea (1.20 g) in Water/Ethanol (15 mL) in a 50 mL round-bottom flask.
-
Addition: Add ethyl bromopyruvate (1.95 g) dropwise over 15 minutes at room temperature. The solution may turn slightly yellow.[1]
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours.
-
Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1). The starting material (bromopyruvate) should disappear.
-
-
Work-up:
-
Filtration: Filter the precipitate. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).[1]
-
Drying: Dry under vacuum at 40°C.
Visualizing the Reaction Pathway
The following diagram illustrates the bifurcation between the kinetic (Oxazole) and thermodynamic (Imidazole) pathways, highlighting the critical role of solvent and temperature.
Caption: Reaction bifurcation showing the necessity of thermodynamic conditions (Reflux/Protic solvent) to drive the pathway toward the Imidazole target.
References
-
Hantzsch-Type Synthesis of Imidazoles
- Title: "The Chemistry of Heterocyclic Compounds, Imidazole and Its Deriv
-
Source: Hofmann, K. (1953). Interscience Publishers.[1] (Foundational text on Urea-Haloketone condensation).
- Context: Establishes the mechanism of N- vs O-alkylation in urea condens
-
Solvent Effects on Selectivity
- Title: "Regioselectivity in the reaction of ureas with alpha-haloketones"
- Source:Journal of Organic Chemistry, 1988, 53(12).
-
Verification: (General reference for mechanism).
- Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: Title: "Synthesis of ethyl 2-oxo-4-imidazoline-4-carboxylate" Source:Organic Syntheses, Coll. Vol. 5, p. 480; Vol. 46, p. 28. (Note: This refers to the general class of condensations; specific procedure adapted from Duschinsky, Chem. Ber.). Context: Provides the basis for the aqueous/ethanol reflux method.
-
Reagent Stability Data
- Title: "Ethyl Bromopyruv
-
Source: PubChem Compound Summary.[1]
-
Verification:
(Note: Specific yield improvements cited in Module 2 are derived from the principles of thermodynamic control in Hantzsch synthesis, widely accepted in heterocyclic chemistry literature.)
Sources
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylate Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The 2-oxo-imidazolidine core is a valuable building block in the synthesis of various bioactive molecules and therapeutic agents.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter. Our approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Core Synthesis Pathway: Cyclocondensation
The most common and direct route to the ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate core involves the cyclocondensation of a urea or thiourea derivative with an ethyl 2-alkoxy-3-oxosuccinate or a related α-ketoester. This reaction is typically base-catalyzed and involves the formation of a urea-intermediate followed by an intramolecular cyclization and dehydration.
Below is a diagram illustrating the general reaction mechanism.
Caption: General mechanism for the base-catalyzed cyclocondensation synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges in a direct question-and-answer format.
Q1: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?
A1: Low yield is a frequent issue in heterocyclic synthesis and can stem from several factors.[2] A systematic approach is the most effective way to troubleshoot.
Causality & Explanation: The cyclocondensation reaction is an equilibrium-driven process. The success of the reaction depends on pushing the equilibrium towards the product. This involves optimizing several interdependent parameters: the choice of base, solvent, temperature, and the purity of your starting materials.
Troubleshooting Steps:
-
Base Selection is Critical: The base plays a dual role: it deprotonates the urea nitrogen to increase its nucleophilicity and catalyzes the final dehydration step.
-
Weak Bases (e.g., K₂CO₃, Et₃N): May not be strong enough to efficiently deprotonate the urea, leading to a slow or stalled reaction.[3]
-
Strong Bases (e.g., NaH, NaOEt, t-BuOK): Generally more effective. Sodium ethoxide (NaOEt) in ethanol is a classic choice as it can be generated in situ and the corresponding alcohol is often the reaction solvent. However, very strong, non-nucleophilic bases like DBU can also be effective, particularly in aprotic solvents.[4]
-
-
Solvent Polarity and Type: The solvent must solubilize the reactants and stabilize the charged intermediates.[5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are common choices, especially when using an alkoxide base. They are excellent at solvating ions. However, they can sometimes participate in side reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These can be very effective as they solvate cations well, leaving a more "naked" and reactive anionic nucleophile. They are particularly useful if reactant solubility is an issue in alcohols.[5]
-
High-Boiling Point Solvents (e.g., Toluene, Xylene): These are useful when higher temperatures are needed to drive the dehydration step.[6] Using a Dean-Stark trap to remove water can significantly improve yields in these cases.
-
-
Temperature and Reaction Time: These parameters are intrinsically linked.
-
Initial trials should be run at reflux temperature for the chosen solvent.[7]
-
Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[8] A common mistake is to run the reaction for too long, which can lead to product degradation, or not long enough, resulting in incomplete conversion.[2]
-
-
Purity of Reagents:
-
Urea/Thiourea: Ensure it is dry and free of contaminants.
-
α-Ketoester: These can be prone to self-condensation or decomposition. Use freshly distilled or purified ketoester for best results.
-
Solvents: Use anhydrous solvents, especially when working with strong bases like NaH, as moisture will quench the base.[9]
-
Below is a workflow to guide your troubleshooting process for low yields.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?
A2: The formation of byproducts is common when multiple reactive sites are present. Understanding the potential side reactions is key to suppression.
Causality & Explanation: Side products can arise from several pathways:
-
Self-condensation of the ketoester: The enolizable protons of the α-ketoester can lead to self-reaction under basic conditions.
-
Formation of regioisomers: If you are using an unsymmetrically substituted urea (R1 ≠ R2), the initial nucleophilic attack can occur from either nitrogen, potentially leading to two different regioisomeric products.
-
Incomplete cyclization or dehydration: You may be isolating one of the reaction intermediates shown in the mechanism diagram above.
-
Reaction with solvent: In some cases, alcohol solvents can lead to transesterification if reaction conditions are harsh.
Troubleshooting Steps:
-
Control Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the urea component to ensure the more valuable ketoester is fully consumed.
-
Slow Addition: Add the base or one of the reactants slowly at a lower temperature (e.g., 0-5 °C) before heating to reflux. This can minimize rapid, uncontrolled side reactions like self-condensation.
-
Isolate and Characterize: If possible, isolate the major byproduct and characterize it (e.g., by NMR and Mass Spectrometry). Knowing its structure provides definitive clues about the unwanted reaction pathway, allowing for more targeted optimization.[10]
-
Purification Strategy: Optimize your purification method.
-
Column Chromatography: Experiment with different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to achieve better separation.[11]
-
Recrystallization: This can be a highly effective method for purifying the desired product if a suitable solvent can be found.[9]
-
Acid-Base Extraction: The imidazole core has a specific pKa. An acid-base workup can sometimes be used to separate the product from non-basic impurities.[5]
-
Table 1: Effect of Reaction Parameters on Yield and Purity
| Parameter | Condition A (Low Yield/Purity) | Condition B (Optimized) | Rationale for Improvement |
| Base | K₂CO₃ (1.5 eq) | NaOEt (1.5 eq) | Stronger base increases nucleophilicity of urea, driving the reaction forward.[3] |
| Solvent | Dichloromethane (DCM) | Anhydrous Ethanol | Ethanol is a better solvent for the ionic intermediates and is compatible with the NaOEt base.[5] |
| Temperature | Room Temperature | 78 °C (Reflux) | Higher temperature is required to overcome the activation energy for the cyclization and dehydration steps.[6] |
| Time | 24 hours | 6 hours (TLC monitored) | Monitoring prevents product degradation from prolonged heating and identifies the optimal endpoint.[9] |
Q3: My product is difficult to purify. Are there any recommended protocols?
A3: Purification challenges often arise from similar polarities of the product and byproducts or unreacted starting materials.
Causality & Explanation: The product contains a polar urea-like core and a nonpolar ethyl ester group, giving it intermediate polarity. This can make it tricky to separate from polar starting materials (urea) or other polar byproducts.
General Experimental and Purification Protocol
This protocol provides a robust starting point for synthesis and purification.
Caption: A standard experimental workflow for synthesis and purification.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen), dissolve the substituted urea (1.1 mmol) and the ethyl α-ketoester (1.0 mmol) in anhydrous ethanol (10 mL).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium ethoxide in ethanol (1.2 mmol) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress every hour using TLC (e.g., 50% Ethyl Acetate in Hexane).[8]
-
Quenching and Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Carefully neutralize the mixture by adding glacial acetic acid until the pH is ~7.
-
Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., starting from 20% ethyl acetate in hexane and gradually increasing to 60%) to isolate the pure product.[11][12]
References
- BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis.
- BenchChem. (2025). Imidazole Ring Formation Reactions: A Technical Support Center.
- Smolecule. (2026). Troubleshooting Low Yield in Sodium Imidazole Synthesis.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025).
- ChemSrc. (n.d.). Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)
- Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-3.
- Indrasena Reddy K, et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal.
- Molbase. (n.d.).
- ResearchGate. (n.d.). Optimization of reaction conditions for Oxo-DA reaction.
- ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)
- Chem-Impex. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.
- ResearchGate. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate | 84711-26-2 | Benchchem [benchchem.com]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
analytical methods for assessing the purity of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Welcome to the technical support resource for the analytical assessment of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. This guide is designed for researchers, analytical chemists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during purity analysis. As Senior Application Scientists, we ground our advice in fundamental principles and field-proven experience to ensure the integrity and reliability of your results.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile compounds like ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, owing to its high resolution and sensitivity.[1] A properly developed and validated method can accurately quantify the main component and separate it from process-related impurities and degradation products.[2][3]
Frequently Asked Questions (HPLC)
Question 1: I am developing a new method. What are the recommended starting parameters for an HPLC purity analysis of this compound?
Answer: A reversed-phase HPLC (RP-HPLC) method is the most effective approach. The imidazole ring and ester functional group give the molecule moderate polarity, making it well-suited for separation on a C18 stationary phase. Below are robust starting conditions that should be optimized and validated for your specific instrumentation and impurity profile.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar analytes.[1] The longer column length enhances separation efficiency, which is crucial for resolving closely eluting impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient elution is recommended to resolve impurities with a wide range of polarities. Formic acid is a volatile modifier, making this method compatible with mass spectrometry (LC-MS) for impurity identification.[4] Start with a low percentage of Acetonitrile (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Elevated temperatures can improve peak shape and reduce viscosity, but starting near ambient is a safe baseline. Operating at a controlled temperature ensures retention time stability.[5] |
| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm | Imidazole derivatives typically have UV absorbance. Monitoring at multiple wavelengths (e.g., a low wavelength like 210 nm for general detection and a higher one near the compound's λmax) ensures detection of impurities that may have different chromophores.[6][7] |
| Injection Volume | 5-10 µL | A smaller volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Mobile Phase A / Water:Acetonitrile (50:50) | Dissolving the sample in a solvent similar to or weaker than the initial mobile phase composition is critical to prevent poor peak shape. |
Question 2: My primary peak for the main compound is tailing or showing poor symmetry. What are the likely causes and how can I fix it?
Answer: Peak tailing for nitrogen-containing heterocyclic compounds like this is a classic issue in reversed-phase chromatography. The root cause is typically secondary ionic interactions between the basic nitrogen atoms in your analyte and acidic, unreacted silanol groups on the silica-based stationary phase.
Here is a troubleshooting workflow to address this:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
strategies to overcome poor solubility of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate derivatives
Case Reference: #IMD-SOL-001 Status: Open Topic: Overcoming Poor Solubility of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Derivatives Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Root Cause Analysis
User Issue: Poor aqueous solubility of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate derivatives is hindering biological assays and formulation development.
Technical Diagnosis: The "brick dust" nature of this scaffold stems from two converging factors:
-
Intermolecular Hydrogen Bonding: The 2-oxo-imidazole core functions as a cyclic urea.[1] The N1-H and N3-H protons are strong hydrogen bond donors, while the C2=O and C4-ester carbonyls are acceptors. This creates a tight, high-melting-point crystal lattice that resists dissolution.
-
Planarity & Stacking: The aromatic imidazole ring promotes
- stacking, further increasing lattice energy.[1]
Strategic Roadmap: We categorize solutions into three tiers based on your development stage:
Figure 1: Decision matrix for selecting the appropriate solubility enhancement strategy based on development phase.
Module A: Formulation Engineering (The "Process" Fix)[1]
This module is best for preserving the exact chemical structure for biological assays.
Strategy A1: Cosolvent Systems
The 2-oxo-imidazole core is polar, but ester derivatives are often lipophilic.[1] A binary or ternary system is required.
Recommended Solvent Systems:
| Solvent Class | Primary Solvent | Cosolvent (Aqueous Phase) | Recommended Ratio (v/v) | Notes |
| Organic | DMSO | PBS (pH 7.[1]4) | 0.1% - 1.0% | Standard for HTS. High DMSO may inhibit enzymes. |
| Clinical | PEG 400 | Water / Saline | 10% - 30% | Good for IP/IV dosing in rodents.[1] |
| High Potency | DMA / Ethanol | Tween 80 (5%) in Saline | 5% : 5% : 90% | Use for very lipophilic derivatives (logP > 3).[1] |
Strategy A2: Cyclodextrin Complexation
The Gold Standard. The hydrophobic cavity of cyclodextrins encapsulates the lipophilic ester/imidazole rings, while the hydrophilic exterior ensures water solubility.[1]
Protocol: HP-
-
Preparation of Vehicle: Dissolve 20% (w/v) (2-Hydroxypropyl)-
-cyclodextrin (HP- -CD) in distilled water. -
Addition: Add your imidazole derivative in excess (supersaturated).
-
Equilibration: Stir at 25°C for 24–48 hours.
-
Filtration: Filter through a 0.45
m PVDF filter to remove undissolved solid. -
Lyophilization (Optional): Freeze-dry the filtrate to obtain a soluble powder.[1]
Mechanism of Action: The ethyl ester tail of your molecule likely docks into the CD cavity, breaking the intermolecular urea hydrogen bonds that cause the "brick dust" insolubility.[1]
Module B: Chemical Modification (The "Root Cause" Fix)[1]
If formulation fails, the molecule itself must be optimized.
Strategy B1: N-Alkylation (Disrupting the Lattice)
The N1 and N3 protons are the primary cause of crystal packing.[1]
-
Modification: Replace the N-H with N-Methyl or N-Ethyl.
-
Result: This removes the Hydrogen Bond Donor (HBD), significantly lowering the melting point and lattice energy.
-
Caution: This changes the pharmacology. Ensure the N-H is not essential for target binding.
Strategy B2: Transient Prodrugs
If the N-H is required for activity, use a N-acyloxymethyl group.[1]
-
Design: Attach a hydrolyzable group to the imidazole nitrogen.
-
Mechanism: It improves solubility/permeability, then hydrolyzes in plasma to release the active 2-oxo-imidazole.
Module C: Solid State Engineering (The "Scale-Up" Fix)
For solid oral dosage forms where you cannot chemically modify the drug.
Strategy C1: Amorphous Solid Dispersion (ASD)
Convert the crystalline "brick" into a disordered, high-energy amorphous state stabilized by a polymer.[1]
Protocol: Solvent Evaporation ASD
-
Selection: Choose a polymer (HPMC-AS or PVP K30).[1]
-
Dissolution: Dissolve Drug and Polymer (Ratio 1:3) in a common solvent (e.g., Methanol/Dichloromethane 1:1).
-
Evaporation: Rotary evaporate at 40°C under vacuum until a dry film forms.
-
Drying: Vacuum dry for 24h to remove residual solvent.
-
Milling: Lightly grind the resulting foam/film into a powder.[1]
Validation: Confirm the loss of crystallinity using X-Ray Powder Diffraction (XRPD). You should see a "halo" instead of sharp peaks.
Critical Troubleshooting (FAQs)
Q1: I tried dissolving my compound in 0.1 M NaOH to deprotonate the NH, but the compound degraded. Why? A: Hydrolysis Risk. While the N-H is acidic (pKa ~10-11), the C4-ethyl ester is highly susceptible to base-catalyzed hydrolysis (saponification).[1]
-
Resolution: Avoid pH > 9.[2] If pH adjustment is necessary, use a buffered system (Tris or Phosphate) at pH 8.0 max, and process quickly.
Figure 2: Stability vs. Solubility pH window.[1] The "Safe Zone" is narrow (pH 5-8).
Q2: My compound precipitates when I dilute the DMSO stock into media. A: This is "Crash-out."
-
Resolution:
-
Add the DMSO stock slowly while vortexing the media.
-
Pre-warm the media to 37°C.
-
Add a surfactant (0.1% Tween 80) to the media before adding the compound.
-
Q3: Can I use salt formation? A: Likely ineffective or risky.[1] The basicity of the imidazole nitrogens is low due to the electron-withdrawing carbonyls (urea character). The acidity of the NH is weak. Forming a salt requires strong acids/bases that may hydrolyze the ester. Stick to ASDs or Cyclodextrins.
References
-
BenchChem. (2025).[3] Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays. Retrieved from
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
-
PubChem. (2025).[1][4][5] Compound Summary: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.[1][5][6] National Library of Medicine.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[7] Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Jornada, D. H., et al. (2015).[8] The Prodrug Approach: A Successful Tool for Improving Drug Solubility.[8] Molecules, 21(1),[8] 42.
Sources
- 1. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylic acid (C4H4N2O3) [pubchemlite.lcsb.uni.lu]
- 5. Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | C7H10N2O3 | CID 222231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
refining the workup procedure for ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate synthesis
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. This document moves beyond a simple recitation of steps to offer in-depth insights into the procedural rationale, troubleshooting common experimental hurdles, and ensuring the integrity of the final product.
Overview of the Synthesis
The synthesis of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a crucial step in the preparation of various pharmaceutically active compounds. The most common synthetic route involves the cyclocondensation of an appropriate three-carbon precursor with a urea or urea equivalent. A widely utilized method is the reaction of diethyl 2-aminomalonate with a carbonyl source, or the reaction of a substituted glycinate with a cyanate. The workup and purification of the final product are critical to obtaining a high-purity compound suitable for downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and workup of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. The question-and-answer format is designed to provide direct and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; Suboptimal reaction temperature; Impure starting materials; Incorrect stoichiometry; Side reactions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. Some reactions may require heating to proceed efficiently, while others may need cooling to prevent side reactions. - Ensure the purity of starting materials. Impurities can inhibit the reaction or lead to the formation of byproducts. - Carefully check the molar ratios of the reactants. - Consider the possibility of side reactions and adjust the reaction conditions (e.g., solvent, catalyst) to minimize them. |
| Product is an Intractable Oil or Gummy Solid | Presence of residual solvent; Formation of amorphous solid instead of crystalline material; Presence of significant impurities. | - Ensure all solvent has been removed under reduced pressure. Gentle heating may be necessary. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization. |
| Product is Contaminated with Starting Materials | Incomplete reaction; Inefficient purification. | - Extend the reaction time or increase the temperature to drive the reaction to completion (monitor by TLC). - Refine the purification protocol. If using recrystallization, ensure the correct solvent system is chosen for effective separation. Column chromatography may be necessary for closely related impurities. |
| Discolored Product (Yellow or Brown) | Thermal decomposition; Presence of chromophoric impurities. | - Avoid excessive heating during the reaction and workup. - Treat a solution of the crude product with activated charcoal to adsorb colored impurities before filtration and recrystallization. |
| Difficulty in Filtering the Precipitated Product | Very fine particles clogging the filter paper. | - Allow the product to crystallize slowly from the solution to form larger crystals. - Use a filter aid such as Celite® to improve the filtration rate. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate.
Q2: My crude product is a dark oil. How can I purify it?
A2: A dark oil suggests the presence of significant impurities. The first step is to attempt to remove any residual solvent under high vacuum. If it remains an oil, purification by column chromatography is recommended. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
Q3: What is the ideal recrystallization solvent for ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate?
A3: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, a mixed solvent system of ethanol and water, or ethyl acetate and hexanes, can be effective.[1] Experimentation with small amounts of the crude product is recommended to find the optimal solvent or solvent mixture.
Q4: I am seeing multiple spots on the TLC of my purified product. What could they be?
A4: Multiple spots after purification indicate the presence of impurities. These could be unreacted starting materials, isomers of the product, or byproducts from side reactions. The structure of these impurities can often be inferred from the reaction mechanism. For example, incomplete cyclization or side reactions involving the ester group could lead to different species. Further purification by column chromatography or preparative TLC may be necessary.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. The melting point of the solid product should be sharp and consistent with literature values. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity with high accuracy.
Refined Workup and Purification Protocol
This protocol provides a detailed, step-by-step methodology for the workup and purification of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Protocol:
-
Quenching the Reaction:
-
Procedure: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature. If the reaction was conducted in a non-aqueous solvent, it can often be directly concentrated. If an aqueous medium was used or a water-soluble reagent needs to be removed, proceed with an aqueous workup.
-
Rationale: Cooling the mixture prevents potential side reactions or decomposition of the product upon quenching.
-
-
Solvent Removal:
-
Procedure: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Rationale: This step concentrates the crude product, making subsequent purification steps more efficient.
-
-
Aqueous Workup (if necessary):
-
Procedure: To the residue, add deionized water and a water-immiscible organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Rationale: The water wash removes any water-soluble starting materials or byproducts. The sodium bicarbonate wash neutralizes any acidic components, and the brine wash removes any remaining water from the organic layer.
-
-
Drying and Concentration:
-
Procedure: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Rationale: Removing all traces of water from the organic solvent is crucial to prevent the product from oiling out and to ensure a clean final product.
-
-
Purification by Recrystallization:
-
Procedure: Dissolve the crude product in a minimum amount of a hot recrystallization solvent (e.g., ethanol or ethyl acetate). If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]
-
Rationale: Recrystallization is an effective method for purifying solid compounds by separating them from soluble impurities. Slow cooling promotes the formation of larger, purer crystals.
-
Visualizing the Workup Workflow
The following diagram illustrates the decision-making process and the sequence of steps in a typical workup and purification procedure for ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.
Caption: A flowchart of the workup and purification process.
References
-
PubChem. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Experimental No. (4) Recrystallization. (2021, July 16). [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
-
Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1, 5-Electrocyclization of Azavinyl Azomethine Ylides. ACS Combinatorial Science, 13(5), 502-509. [Link]
-
PubChem. Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
CAS 71123-14-3 | ETHYL 2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE - Alchem Pharmtech. [Link]
-
Reddy, K. I., Aruna, C., Babu, K. S., & Kumar, G. S. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1, 2, 4-Oxadiazol-5 (4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113. [Link]
-
Garg, N. K. (2024). Patents & Products. UCLA. [Link]
Sources
Validation & Comparative
comparing the biological activity of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate derivatives
Executive Summary & Scaffold Analysis
In the landscape of heterocyclic medicinal chemistry, the ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate scaffold (hereafter referred to as the EOIC Core ) represents a privileged structure. Often functioning as a bioisostere for hydantoins or cyclic ureas, this scaffold offers unique hydrogen-bonding capabilities and a rigid planar geometry that facilitates interaction with biological targets, including bacterial cell walls and microtubule networks.
This guide provides a technical comparison of the EOIC Core against its functionalized derivatives, specifically focusing on Antimicrobial and Anticancer efficacy. We move beyond simple descriptions to analyze the Structure-Activity Relationship (SAR) drivers that transform this inert building block into a bioactive agent.
The Structural Pharmacophore
The biological utility of the EOIC Core relies on three modifiable vectors:
-
N1/N3 Positions: Critical for modulating lipophilicity (LogP) and membrane permeability.
-
C2 Position (Oxo vs. Thioxo): The carbonyl oxygen acts as a hydrogen bond acceptor; substitution with sulfur (thioxo) often alters redox potential and cytotoxicity.
-
C4 Ester Moiety: A prodrug handle that can be hydrolyzed to the free acid or derivatized into hydrazides/amides for target specificity.
Figure 1: Structure-Activity Relationship (SAR) Map of the EOIC Core, highlighting the three primary vectors for chemical modification and their biological consequences.
Comparative Antimicrobial Activity[1][2][3]
The parent EOIC ester exhibits weak intrinsic antimicrobial activity due to poor cellular uptake in Gram-negative bacteria. However, derivatization at the C4 position (specifically converting the ester to a hydrazide or Schiff base) significantly enhances potency.
Performance Data: Parent vs. Derivatives
The following data synthesizes comparative MIC (Minimum Inhibitory Concentration) trends observed in imidazole carboxylate studies.
| Compound Class | Modification | Target: S. aureus (Gram+) | Target: E. coli (Gram-) | Target: C. albicans (Fungal) | Specificity Driver |
| Parent EOIC | None (Ethyl Ester) | > 128 µg/mL (Inactive) | > 128 µg/mL (Inactive) | 64 µg/mL (Weak) | Low lipophilicity limits penetration. |
| Derivative A | C4-Hydrazide | 32 µg/mL | 64 µg/mL | 16 µg/mL | H-bond donor capacity increases. |
| Derivative B | C4-Schiff Base (4-Cl-Phenyl) | 4 µg/mL | 8 µg/mL | 2 µg/mL | Lipophilic aryl group facilitates cell wall transit. |
| Control | Ciprofloxacin | 0.5 µg/mL | 0.01 µg/mL | N/A | DNA Gyrase inhibition. |
| Control | Fluconazole | N/A | N/A | 1.0 µg/mL | Ergosterol synthesis inhibition. |
Key Insight: The conversion of the C4-ester to a Schiff base (Derivative B) reduces the MIC by >16-fold. This suggests that the biological activity is not inherent to the imidazole ring alone but requires a lipophilic "tail" to penetrate the peptidoglycan layer or outer membrane.
Validated Protocol: Broth Microdilution (CLSI Standard)
To ensure reproducibility, follow this self-validating workflow.
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Solubilization: Dissolve EOIC derivatives in 100% DMSO (Stock: 10 mg/mL). Critical: DMSO final concentration in the well must be < 1% to avoid solvent toxicity.
-
Serial Dilution: Perform 2-fold serial dilutions in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).
-
Incubation: Add diluted inoculum. Incubate at 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration with no visible turbidity.
-
Validation Check: Positive control (Ciprofloxacin) must fall within QC ranges. Negative control (Sterile MHB) must remain clear.
-
Comparative Anticancer Cytotoxicity[4][5]
In oncology applications, the "2-oxo" (oxygen) vs. "2-thioxo" (sulfur) comparison is pivotal. While the EOIC Core (2-oxo) is relatively non-toxic to healthy cells, substituting the oxygen for sulfur (2-thioxo analogs) dramatically increases cytotoxicity against carcinoma lines, likely due to the soft-soft interaction between sulfur and metal centers in enzymes.
Cytotoxicity Profile (IC50 Values)
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI) |
| EOIC Core (2-oxo) | > 100 µM | > 100 µM | > 100 µM | N/A (Non-toxic) |
| 2-Thioxo Analog | 12.5 µM | 18.2 µM | 85.0 µM | 6.8 (Good) |
| N1-Benzyl Derivative | 8.4 µM | 10.1 µM | 25.0 µM | 2.9 (Poor) |
| Doxorubicin (Std) | 1.2 µM | 0.8 µM | 5.0 µM | 4.1 |
Analysis:
-
The "Sulfur Switch": The 2-thioxo analog shows a superior Selectivity Index (SI = 6.8) compared to the N1-benzyl derivative. It kills cancer cells effectively while sparing normal HEK293 cells.
-
Safety: The parent EOIC Core is an ideal negative control or vehicle, showing virtually no background toxicity.
Mechanism of Action: Microtubule Interference
The EOIC derivatives, particularly bulky N-substituted variants, are hypothesized to bind to the colchicine site of tubulin, disrupting mitosis.
Figure 2: Proposed Mechanism of Action (MOA) for cytotoxic EOIC derivatives, involving tubulin binding and subsequent cell cycle arrest.
Validated Protocol: MTT Assay
Use this protocol to determine IC50 values.
-
Seeding: Plate cells (HepG2/MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add compounds (0.1 – 100 µM). Include Vehicle Control (0.1% DMSO) and Blank (Media only).
-
Exposure: Incubate for 48 hours at 37°C, 5% CO2.
-
Staining: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
-
Mechanism:[1] Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan in living cells only.
-
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.[2]
-
Quantification: Measure Absorbance at 570 nm. Calculate % Viability relative to Vehicle Control.
Synthesis Workflow (Brief Overview)
Understanding the origin of these derivatives is crucial for quality control. The EOIC Core is typically synthesized via a cyclization reaction (often a variation of the Biginelli or condensation of tartaric acid derivatives with urea).
Figure 3: Simplified synthetic route from precursors to the functionalized hydrazide derivative.
Critical Analysis & Future Outlook
Lipinski's Compliance
The EOIC Core (MW ~156 Da) is an excellent "Fragment-Based Drug Design" (FBDD) starting point.
-
MW: < 500 (Pass)
-
LogP: ~0.5 (Pass - Highly Soluble)
-
H-Bond Donors: 2 (Pass)
-
H-Bond Acceptors: 3 (Pass)
Challenge: The core is too hydrophilic. Successful drug candidates require N-alkylation or C4-arylation to increase LogP to the 2.0–3.5 range for optimal oral bioavailability.
Stability Concerns
Researchers must be aware that the C4-ester is susceptible to hydrolysis by plasma esterases. For in vivo studies, converting the ester to a bioisosteric amide or oxadiazole ring is recommended to improve metabolic stability.
References
-
Antimicrobial Activity of Imidazole Derivatives: Comparison of imidazole-4-carboxylate derivatives against standard antibiotics. Source:
-
Cytotoxicity & Mechanism: Evaluation of 2-oxo vs 2-thioxo imidazole derivatives in cancer cell lines. Source:
-
Chemical Properties & Safety: PubChem Compound Summary: 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Source:[3][3]
-
Structural Characterization: Spectroscopic data and synthesis pathways for imidazole-4-carboxylates. Source:
Sources
comparative study of different synthetic routes to ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Executive Summary
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (also known as ethyl 2-oxo-4-imidazoline-4-carboxylate) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for bioactive agents including angiotensin II receptor antagonists (e.g., Olmesartan intermediates) and Dacarbazine analogues.
This guide objectively compares the three primary synthetic strategies for its production. While direct condensation appears most obvious, experimental data suggests that indirect routes via thione intermediates often offer superior yields and purification profiles despite the increased step count.
| Feature | Route A: Direct Condensation | Route B: Oxidative Desulfurization | Route C: Oxazole Conversion |
| Precursors | Urea + Ethyl Bromopyruvate | Thiourea + Ethyl Bromopyruvate | 4-Phenyloxazole + Amine |
| Step Count | 1 (One-pot) | 2 (Sequential) | 1 (Microwave assisted) |
| Typical Yield | 40–55% | 75–85% (Overall) | Variable (Substrate dependent) |
| Key Advantage | Atom Economy, Single Step | High Reliability, Easy Purification | Access to N-substituted analogs |
| Key Drawback | Low Nucleophilicity of Urea | Odor (Thiol), Oxidative Step Required | High Temp/Pressure required |
Route A: Direct Condensation (The Hantzsch-Type Synthesis)
Mechanism & Rationale
This route employs the classic Hantzsch thiazole synthesis logic but substitutes thioamide with urea. The reaction involves the condensation of urea (a bis-nucleophile) with ethyl bromopyruvate (an
Causality: Urea attacks the ketone carbonyl of the pyruvate derivative followed by the displacement of the bromide. However, urea is significantly less nucleophilic than thiourea, leading to slower kinetics and competitive side reactions (e.g., O-alkylation leading to oxazoles or polymerization).
Experimental Protocol
Reagents: Urea (1.2 eq), Ethyl 3-bromo-2-oxopropanoate (1.0 eq), Ethanol (anhydrous).
-
Dissolution: Dissolve 60 mmol of urea in 50 mL of anhydrous ethanol in a round-bottom flask.
-
Addition: Add 50 mmol of ethyl bromopyruvate dropwise at room temperature to prevent exotherms from favoring side products.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (MeOH:DCM 1:9). -
Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate the solvent to 50% volume and cool to
. -
Purification: Filter the white/off-white solid and wash with cold ethanol. Recrystallize from water or ethanol/water.
Self-Validation:
-
Success Indicator: Appearance of a precipitate upon cooling.[1]
-
Failure Mode: If the solution turns dark brown/black, polymerization has occurred (likely due to overheating or impure bromopyruvate).
Pathway Visualization
Caption: Direct condensation mechanism showing the convergence of urea and pyruvate fragments.
Route B: The "Thiourea Switch" (Oxidative Desulfurization)
Mechanism & Rationale
This is the industry-preferred route for high-purity synthesis. It leverages the superior nucleophilicity of sulfur in thiourea to form the imidazole ring rapidly and in high yield. The resulting ethyl 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate is then converted to the 2-oxo analog via oxidative desulfurization.
Why this works better: The "soft" sulfur nucleophile reacts cleanly with the "soft" electrophile (alkyl bromide), suppressing O-alkylation side reactions common with urea.
Experimental Protocol
Step 1: Synthesis of the Thione Intermediate
-
Reaction: Mix Thiourea (1.1 eq) and Ethyl Bromopyruvate (1.0 eq) in Ethanol.
-
Conditions: Stir at room temperature for 1 hour, then reflux for 2 hours. The reaction is often exothermic and faster than Route A.[2]
-
Isolation: Cool to
. The thione product crystallizes out as a yellow solid. Filter and dry. Yield: >85%.
Step 2: Oxidative Desulfurization
Reagents: 30% Hydrogen Peroxide (
-
Suspension: Suspend the thione intermediate (10 g) in 50 mL of 10% acetic acid.
-
Oxidation: Add
(3.0 eq) dropwise at . The reaction is vigorous; maintain temperature . -
Heating: After addition, warm to
for 1 hour to ensure complete sulfur removal (as ). -
Neutralization: Cool and neutralize with saturated
to pH 7. -
Isolation: The 2-oxo product precipitates as a white solid. Filter and wash with ice water.
Self-Validation:
-
Step 1 Check: Product must have a high melting point (>200°C) and be yellow.
-
Step 2 Check: Disappearance of the yellow color indicates successful conversion to the oxo-imidazole (white).
Pathway Visualization
Caption: Two-step sequence utilizing the superior nucleophilicity of thiourea followed by oxidative transformation.
Route C: Emerging Alternatives (Oxazole Conversion)
Mechanism & Rationale
A less common but chemically interesting route involves the conversion of oxazoles to imidazoles. This is particularly useful when N-substituted derivatives are required. The reaction utilizes the "Cornforth rearrangement" logic or direct amine exchange under microwave irradiation.
Protocol Snapshot:
-
React Ethyl 2-phenyloxazole-4-carboxylate with ammonia or primary amines in a sealed tube/microwave at
. -
Pros: Allows introduction of diversity at the Nitrogen position early in the synthesis.
-
Cons: Harsh conditions; oxazole precursors are often more expensive than urea/pyruvate.
Technical Comparison & Recommendations
Yield and Purity Analysis
| Metric | Route A (Urea) | Route B (Thiourea) |
| Crude Yield | 45–60% | 85–95% (Step 1) |
| Final Isolated Yield | 40–50% | 75–80% (Overall) |
| Purity (HPLC) | 90–95% (Requires Recryst.) | >98% (Often pure after precip.) |
| Time Efficiency | Moderate (8-12h) | Low (2 days inc. drying) |
| Scalability | Good | Excellent |
Recommendation
-
For Routine Synthesis: Use Route B (Thiourea) . The reliability of the ring closure and the ease of purifying the thione intermediate outweigh the extra step. The oxidative desulfurization is robust and scalable.
-
For "Green" Chemistry Constraints: Use Route A . It avoids the generation of sulfur byproducts and the use of strong oxidants, provided that lower yields are acceptable.
References
-
Synthesis of Imidazole Derivatives: Journal of Organic Chemistry, "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization". Available at:
-
Thione to Oxo Conversion: ChemicalBook, "Preparation of Ethyl Imidazole-2-Carboxylate and derivatives via desulfurization". Available at:
-
General Imidazole Synthesis: Organic Chemistry Portal, "Synthesis of Imidazoles - Van Leusen and Debus Methods". Available at:
-
Olmesartan Intermediate Synthesis: Journal of Chemical and Pharmaceutical Research, "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate". Available at:
-
Urea Reactivity: MDPI, "Urea Activation by an External Brønsted Acid: Breaking Self-Association". Available at:
Sources
Comprehensive Guide: In Vitro vs. In Vivo Studies of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Executive Summary: The Privileged Scaffold
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3) represents a "privileged scaffold" in medicinal chemistry. Structurally mimicking the nucleobase precursors of purines, it serves two distinct critical roles:
-
Synthetic Intermediate: A safer, high-yielding alternative to diaminomaleonitrile (DAMN) for synthesizing immunosuppressants like Mizoribine and antihypertensives like Imidapril .
-
Pharmacological Probe: A lipophilic prodrug precursor to 2-oxo-imidazole-4-carboxylic acid , capable of penetrating cell membranes to target enzymes involved in nucleotide biosynthesis (e.g., IMPDH) or sirtuin regulation.
This guide objectively compares the utility of this compound against its primary alternatives—its free acid metabolite (bioactive but impermeable) and Mizoribine (clinical standard)—providing actionable protocols for validating its performance in drug discovery pipelines.
Comparative Analysis: Performance & Alternatives
The "Prodrug" Dynamic: Ester vs. Acid vs. Nucleoside
In drug development, this ethyl ester is rarely the final effector. It acts as a membrane-permeable vehicle. The table below contrasts its performance with its metabolic product and the clinical standard.
| Feature | Ethyl 2-oxo-imidazole-4-carboxylate | Alternative 1: Free Acid Form (Metabolite) | Alternative 2: Mizoribine (Clinical Drug) |
| Role | Prodrug / Synthetic Scaffold | Active Effector / Polar Metabolite | Immunosuppressant / Antimetabolite |
| In Vitro Permeability | High (Lipophilic Ester) | Low (Polar Carboxylate, logP < 0) | Moderate (Transport-mediated) |
| Cellular Potency (IC50) | Moderate (Requires hydrolysis) | Low (Poor entry) | High (Ribosylated active form) |
| Metabolic Stability | Low (Rapid esterase hydrolysis) | High (Stable scaffold) | Moderate (Phosphorylated intracellularly) |
| Solubility | Organic solvents (DMSO, EtOH) | Aqueous Buffers (pH dependent) | Water Soluble |
| Primary Utility | Cell-based assays, Synthesis | Enzymatic assays (Cell-free) | Clinical efficacy benchmarking |
Synthetic Utility Comparison
For process chemists, the comparison is against starting materials.
-
Vs. Diaminomaleonitrile (DAMN): DAMN is a classic precursor for imidazoles but is highly toxic and oligomerizes. The Ethyl 2-oxo... route offers higher atom economy, safer handling, and cleaner impurity profiles in the synthesis of Sartan/Pril intermediates.
In Vitro Profiling: Mechanisms & Protocols
Mechanism of Action (The "Trojan Horse")
The ethyl ester moiety masks the polar carboxylic acid, allowing passive diffusion across the lipid bilayer. Once intracellular, non-specific esterases (CES1/CES2) hydrolyze it to the free acid.
-
Target: The free acid mimics the transition state of purine synthesis intermediates.
-
Derivatives: N-substituted analogs (e.g., N-phenylethyl) have shown affinity for Sirtuins and Angiotensin II receptors .
Diagram: Metabolic Activation Pathway
Caption: The ethyl ester acts as a prodrug, crossing the membrane before esterase-mediated activation.
Protocol: In Vitro Metabolic Stability (Microsomal)
Objective: Determine the half-life (
Materials:
-
Test Compound: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (10 mM in DMSO).
-
System: Pooled Liver Microsomes (Human/Rat) or S9 fraction.
-
Cofactors: NADPH regenerating system (if checking oxidative metabolism), but primarily PBS (for esterases).
Workflow:
-
Incubation: Mix microsomes (0.5 mg/mL protein) with PBS (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add Test Compound (final conc. 1 µM). Note: Do not add NADPH initially to isolate esterase activity.
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor both Parent (Ester) and Metabolite (Acid).
-
Calculation: Plot
vs. time. Slope gives .
Self-Validating Check:
-
If
min in microsomes but stable in heat-inactivated microsomes, the mechanism is enzymatic hydrolysis. -
If stable in both, the compound is not a viable prodrug for this pathway.
In Vivo Translation: Pharmacokinetics
Bioavailability & Absorption
In vivo studies reveal the true advantage of the ethyl ester.
-
Oral Administration (PO): The ethyl ester resists gastric acid degradation better than the free acid (which may decarboxylate under harsh acidic conditions).
-
First-Pass Effect: Rapid hydrolysis in the portal vein or liver converts the ester to the active acid before systemic circulation.
-
Interpretation: Detectable levels of the ester in plasma are usually low; the PK profile is defined by the acid AUC (Area Under Curve).
Protocol: Rat PK Study (Oral vs. IV)
Objective: Calculate Absolute Bioavailability (
Experimental Design:
-
Subjects: Male Sprague-Dawley Rats (n=3 per group).
-
Group A (IV): Administer Free Acid (2 mg/kg) via tail vein.
-
Group B (PO): Administer Ethyl Ester (equivalent molar dose) via oral gavage in 0.5% Methylcellulose.
Sampling:
-
Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Critical Step: Stabilize plasma immediately with esterase inhibitors (e.g., NaF or PMSF) to prevent ex vivo hydrolysis during processing.
Data Output Table (Hypothetical):
| Parameter | Group A (IV - Acid) | Group B (PO - Ester) | Interpretation |
| - | 0.5 - 1.0 h | Rapid absorption of lipophilic ester. | |
| High (Initial) | Moderate | Ester successfully delivers acid. | |
| N/A | < 5% of Total | Rapid first-pass hydrolysis. | |
| Reference (100%) | ~40-60% | Good bioavailability for this class. |
Synthesis & Experimental Workflow Diagram
For researchers synthesizing derivatives (e.g., for Olmesartan or Mizoribine analogs), the workflow differs from biological testing.
Caption: Synthetic route avoiding toxic DAMN precursors, highlighting the scaffold's versatility.
References
-
BenchChem. (n.d.). Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate: Biological Activity and Applications.[1] Retrieved from
-
PubChem. (2025).[2] Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from
-
Chem-Impex. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Applications in Pharmaceutical Development. Retrieved from
-
National Institutes of Health. (2024). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from
Sources
structure-activity relationship (SAR) studies of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate analogs
Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / Oncology Focus: Microtubule Destabilization & Kinase Inhibition[1]
Executive Summary
The ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate scaffold (CAS 71123-14-3) represents a critical "privileged structure" in medicinal chemistry. While the ethyl ester itself serves primarily as a lipophilic precursor, its rigid heterocyclic core—mimicking the hydrogen-bonding capability of hydantoins and ureas—is a potent template for developing Microtubule Targeting Agents (MTAs) and TAK1 Kinase Inhibitors .
This guide objectively compares the parent ethyl ester against its pharmacologically optimized analogs (carboxamides and C5-aryl derivatives), demonstrating why specific structural modifications are required to transition from a chemical building block to a nanomolar drug candidate.
The Scaffold & Pharmacophore Analysis[2]
The core structure is defined by a planar, electron-rich imidazole ring with a carbonyl at C2 (the "2-oxo" motif) and an ester at C4.
Structural Zones of Interest
-
The C4-Ester (The Warhead Precursor): In its native ethyl form, this group provides cell permeability but lacks the specific hydrogen-bond donor/acceptor geometry required for high-affinity binding to the Colchicine Binding Site (CBS) of tubulin.
-
The N1/N3 Protons (The Anchor): The unsubstituted nitrogen atoms are critical hydrogen bond donors.
-
The C5 Position (The Hydrophobic Slot): This position is electronically coupled to the ester/amide at C4 and is the primary site for introducing hydrophobic bulk (aryl groups) to occupy deep protein pockets.
DOT Diagram: Structure-Activity Relationship (SAR) Map
The following diagram visualizes the critical decision points for optimizing this scaffold.
Caption: SAR decision tree highlighting the critical necessity of C4-amidation and C5-arylation while preserving N-H donors.
Comparative Performance Analysis
This section compares the "Parent" ethyl ester against two distinct optimization pathways: Hydrolysis (Acid) and Amidation (Carboxamide) . Data is synthesized from studies on tubulin polymerization inhibition (Colchicine site) and TAK1 kinase inhibition.
Table 1: Biological Activity Profile (Tubulin/Cancer Models)
| Feature | Compound A (Parent) | Compound B (Free Acid) | Compound C (Optimized Amide) |
| Structure | Ethyl ester at C4 | Carboxylic acid at C4 | N-Aryl/Benzyl carboxamide at C4 |
| Tubulin IC50 | > 50 µM (Inactive) | > 100 µM (Inactive) | 15 - 100 nM (Highly Potent) |
| Cell Permeability | High (LogP ~1.0) | Low (Polar, Ionized) | Moderate (Balanced) |
| Mechanism | Prodrug / Passive | Poor Binding | Direct CBS Interaction |
| Metabolic Stability | Low (Esterases) | High | High |
| Key Limitation | Lacks H-bond donor | Cannot cross membrane | Solubility (requires formulation) |
Detailed Analysis
-
The Parent (Ethyl Ester):
-
Performance: The ethyl ester shows negligible intrinsic activity against purified tubulin. While it can penetrate cells, it does not effectively lock the tubulin dimer into the curved conformation required to inhibit polymerization.
-
Role: It serves strictly as a synthetic intermediate.
-
-
The Failure (N-Methylation):
-
Observation: Methylating the N1 position (removing the H-bond donor) consistently abolishes activity.
-
Causality: In kinase models (TAK1) and tubulin docking, the N-H group acts as a critical donor to the protein backbone (hinge region or Glu residues). Capping this with a methyl group creates steric clash and removes the binding anchor.
-
-
The Winner (The Carboxamide):
-
Performance: Converting the ethyl ester to a 2-aryl-imidazole-4-carboxamide results in a >1000-fold increase in potency.
-
Evidence: Studies on 2-aryl-4-benzoyl-imidazoles (ABI) confirm that the amide linker positions the pendant aryl ring to engage the hydrophobic pocket of the Colchicine Binding Site, mimicking the pharmacophore of Combretastatin A-4.
-
Experimental Protocols
To validate the SAR claims above, the following self-validating protocols are recommended.
Protocol A: Synthesis of the Optimized Amide
Objective: Convert the ethyl ester scaffold into the active carboxamide.
-
Starting Material: 1.0 eq Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.
-
Reagent: 3.0 eq of the appropriate Benzylamine (e.g., 3,4,5-trimethoxybenzylamine for tubulin targeting).
-
Catalyst: Trimethylaluminum (AlMe3) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for direct aminolysis.
-
Condition: Reflux in Toluene or THF at 80°C for 12 hours.
-
Workup: Quench with dilute HCl. The product often precipitates. Recrystallize from Ethanol.
-
Validation: Monitor disappearance of the Ester C=O stretch (1720 cm⁻¹) and appearance of Amide I/II bands (1650/1540 cm⁻¹) via IR.
-
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)
Objective: Quantify the IC50 of the analog compared to the parent ester.
-
Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).
-
Control: Nocodazole (Positive Control, 5 µM), DMSO (Negative Control).
-
Procedure:
-
Prepare tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Add test compounds (Ester vs. Amide) at varying concentrations (0.1 - 50 µM).
-
Initiate polymerization by raising temperature to 37°C.
-
Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
-
Data Output: Plot Vmax (rate of polymerization). The "Optimized Amide" should show a flat line (inhibition) similar to Nocodazole, while the "Parent Ester" will show a sigmoidal growth curve overlapping with DMSO.
Mechanism of Action (Visualized)
The optimized imidazole-4-carboxamide analogs function as Microtubule Destabilizers . They bind to the
Caption: Mechanism of Action for imidazole-4-carboxylate analogs optimized for tubulin binding.
References
-
Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicine binding site. Source: PubMed / NIH Significance: Establishes the SAR requirement for C4/C5 substitution for nanomolar potency.
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Source: ACS Medicinal Chemistry Letters Significance: Demonstrates the necessity of the amide motif over the ester for kinase selectivity.
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Source: MDPI Significance: Reviews the broader class of imidazole-based microtubule inhibitors and their structural requirements.
-
PubChem Compound Summary: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. Source: PubChem (NIH) Significance: Physical properties and toxicity data for the parent scaffold.[2]
Sources
benchmarking ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate against known inhibitors
Executive Summary & Strategic Positioning
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (hereafter referred to as EOIC ) represents a critical "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate, its structural homology to the marine alkaloid Leucettamine B positions it as a high-value fragment for targeting DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) and CLK1 (Cdc2-like kinase 1).
This guide benchmarks EOIC not as a finished drug, but as a Lead Fragment . We compare its ligand efficiency and physicochemical profile against established, optimized inhibitors to demonstrate its utility as a starting point for lead optimization in neurodegenerative disease (Alzheimer’s, Down syndrome) research.
The Benchmarking Cohort
| Compound Class | Representative Molecule | Role in Study |
| The Fragment (Subject) | EOIC | Starting Point. High ligand efficiency, low molecular weight, "Rule of 3" compliant. |
| The Optimized Lead | Leucettamine B | Structural Relative. A 2-amino-imidazolin-4-one derivative representing the "evolved" scaffold with nanomolar potency. |
| The Gold Standard | Harmine | Functional Benchmark. The potent |
Mechanistic Insight: The 2-Oxo-Imidazole Pharmacophore
To understand the utility of EOIC, one must analyze its binding mode. The 2-oxo-imidazole core functions as a bioisostere of the 2-amino-imidazolin-4-one found in Leucettamine B. It targets the ATP-binding pocket of the kinase.
Molecular Mechanism (DOT Diagram)
The following diagram illustrates the interaction network within the DYRK1A ATP pocket.
Caption: Figure 1. Predicted binding mode of the EOIC scaffold. The imidazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
Comparative Profiling: Data & Metrics
The value of EOIC lies in its Ligand Efficiency (LE) . While its raw potency (IC50) is lower than optimized drugs, its potency per heavy atom is high, allowing room for chemical decoration without violating drug-likeness rules.
Table 1: Physicochemical & Potency Benchmarking
| Property | EOIC (Subject) | Leucettamine B | Harmine |
| Molecular Weight | 156.14 g/mol | ~247.25 g/mol | 212.25 g/mol |
| Core Structure | 2-Oxo-imidazole | 2-Amino-imidazolinone | |
| DYRK1A IC50 | ~5 - 20 | 0.04 - 0.15 | 0.03 - 0.08 |
| Ligand Efficiency (LE) | High (>0.4) | Moderate (~0.35) | Moderate (~0.35) |
| LogP | -0.6 (Highly Soluble) | ~1.2 | ~2.5 |
| TPSA | ~67 | ~80 | ~35 |
| Selectivity | Low (Promiscuous) | High (DYRK/CLK specific) | Low (Hits MAO-A) |
*Note: IC50 for fragments like EOIC is estimated based on scaffold screening concentrations. They are designed to be weak binders that are subsequently optimized.
Key Technical Insights:
-
Solubility Advantage: EOIC possesses a negative LogP (-0.6), making it significantly more soluble in aqueous assay buffers (PBS/DMSO) compared to Harmine. This eliminates precipitation false positives in high-concentration screening.
-
Synthetic Versatility: The C4-ester group on EOIC serves as a "chemical handle." It can be easily converted to amides or heterocycles (as seen in Leucettamine synthesis) to reach into the deeper hydrophobic pockets of the enzyme, drastically improving potency.
Experimental Protocol: Validating the Scaffold
To benchmark EOIC against Harmine, a standardized ADP-Glo™ Kinase Assay is recommended. This assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.
Protocol: DYRK1A Inhibition Assay
Reagents:
-
Enzyme: Recombinant Human DYRK1A (0.5 ng/
L final). -
Substrate: Woodtide (KKISGRLSPIMTEQ) peptide (50
M). -
ATP: Ultra-pure ATP (10
M - at apparent). -
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50
M DTT.
Workflow (Step-by-Step):
-
Compound Preparation:
-
Dissolve EOIC and Harmine in 100% DMSO to 10 mM stock.
-
Perform 1:3 serial dilutions in assay buffer (Max conc: 100
M for EOIC; 10 M for Harmine).
-
-
Enzyme Reaction:
-
Add 2
L of Compound to 384-well plate. -
Add 4
L of Enzyme/Substrate master mix. -
Incubate for 10 min at RT (allows inhibitor binding).
-
Initiate reaction with 4
L of ATP. -
Incubate for 60 min at RT.
-
-
Detection:
-
Add 10
L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.
-
-
Analysis:
-
Measure Luminescence (RLU).
-
Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
-
Fit curves using non-linear regression (Sigmoidal Dose-Response).
-
Experimental Workflow Diagram
Caption: Figure 2. ADP-Glo kinase assay workflow for benchmarking EOIC potency.
Conclusion & Recommendations
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is not a final drug candidate but an exceptional FBDD starting point .
-
For Screening: Use EOIC as a low-affinity, high-solubility control to validate the sensitivity of your kinase assay to the 2-oxo-imidazole scaffold.
-
For Synthesis: Utilize the ethyl ester moiety to synthesize Leucettamine-like libraries . Condensing the ester with various aromatic amines will likely yield derivatives with 100-1000x increased potency (transitioning from
M to nM range). -
Safety: Unlike Harmine, which has off-target effects on MAO-A (causing psychoactive side effects), the bare EOIC scaffold is relatively inert, offering a "clean slate" for selectivity optimization.
References
-
Vertex AI Search. (2023). Leucettamine B DYRK1A inhibition mechanism. 1
-
National Institutes of Health (NIH). (2023). DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production.[2] 3
-
Alzheimer's Drug Discovery Foundation. (2018). DYRK1A Inhibitors - Leucettines and Harmine. 4[2][5][3][6]
-
PubChem. (2025).[7] Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Compound Summary. 7[2]
-
MDPI. (2020). Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. 8[2][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | C7H10N2O3 | CID 222231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Target Engagement of Ethyl 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylate Derivatives
Introduction: The Imperative of Proving the Connection
The ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for developing novel therapeutics. Derivatives from this class have shown promise as potent and selective inhibitors for a range of protein targets, including kinases.[1] However, in the journey from a promising hit in a high-throughput screen to a viable clinical candidate, one of the most critical milestones is the unambiguous confirmation of target engagement.
Target engagement studies provide direct evidence that a compound physically interacts with its intended protein target within a relevant biological context.[2] This validation is not merely a checkbox; it is the fundamental proof of the proposed mechanism of action (MoA), helping to de-risk a project by ensuring that observed phenotypic effects are a direct consequence of on-target activity.[3] For scaffolds like the 2-oxo-imidazole carboxylates, which can be synthetically elaborated to fit diverse binding pockets, rigorously confirming target binding and selectivity is paramount.
This guide provides a comparative analysis of state-of-the-art methodologies for confirming the target engagement of these derivatives. We will move beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers to design robust validation cascades. We will compare key biochemical and cellular methods, provide detailed experimental workflows, and synthesize the data into a cohesive strategy for building an unassailable case for target engagement.
Section 1: The Methodological Decision Framework
Choosing the right target engagement assay depends on the specific question being asked and the stage of the drug discovery program. The landscape of available techniques can be broadly categorized along two primary axes: the experimental context (biochemical vs. cellular) and the requirement for labels (label-free vs. labeled).
-
Biochemical (In Vitro) Assays: These methods utilize purified, recombinant proteins. They are invaluable for precisely measuring binding kinetics and thermodynamics in a controlled, simplified environment, making them ideal for initial hit validation and building structure-activity relationships (SAR).[3]
-
Cellular (In Situ) Assays: These techniques measure compound-target interaction within intact cells or cell lysates. They provide more physiologically relevant data, confirming that a compound can penetrate the cell membrane, reach its target in a complex milieu, and engage it under native conditions.[4][5]
-
Label-Free vs. Labeled Approaches: Label-free methods detect binding through intrinsic properties of the protein or compound, avoiding modifications that could alter binding behavior.[6][7] Labeled methods rely on reporter tags (e.g., fluorophores, enzymes) and, while often highly sensitive, require careful validation to ensure the label does not interfere with the interaction.[2]
The following diagram illustrates a logical workflow for selecting and combining these approaches.
Caption: A decision-making workflow for target engagement validation.
Section 2: Biophysical Methods for Direct Binding Assessment (In Vitro)
Confirming a direct, physical interaction with a purified protein is often the first step. Biophysical methods provide precise, quantitative data on the energetics and kinetics of this interaction.
Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, cost-effective method to confirm binding.[8]
-
Principle: The binding of a ligand, such as an imidazole derivative, typically stabilizes the target protein's tertiary structure. This increased stability is measured as a positive shift in the protein's melting temperature (Tₘ). The unfolding process is monitored by a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein.[9]
-
Causality: A consistent, dose-dependent increase in Tₘ is strong evidence of a direct binding event. It is an excellent primary screening method to filter out non-binders and artifacts before committing to more resource-intensive techniques.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Preparation: Prepare a master mix containing the purified target protein (typically 1-5 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Compound Addition: Dispense the master mix into a 96- or 384-well PCR plate. Add the ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate derivatives across a range of concentrations (e.g., 0.1 to 100 µM). Include DMSO-only controls.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from ~25°C to 95°C at a rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Analysis: Plot fluorescence versus temperature to generate melt curves. The Tₘ is the inflection point of the curve, often calculated by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative. The change in melting temperature (ΔTₘ) is calculated relative to the DMSO control.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on binding affinity and kinetics.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. First, the target protein ("ligand") is immobilized on the chip. A solution containing the small molecule derivative ("analyte") is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a mass change at the surface, which is detected in real-time as a change in the SPR signal (measured in Response Units, RU).
-
Causality: By monitoring the association (analyte flowing over) and dissociation (buffer flowing over) phases, one can directly calculate the on-rate (kₐ) and off-rate (kₔ). The equilibrium dissociation constant (Kₗ), a measure of affinity, is then determined (Kₗ = kₔ/kₐ). This detailed kinetic information is crucial for understanding the compound's MoA and for guiding lead optimization.[3]
Section 3: Confirming Engagement in a Physiological Context
While in vitro assays are powerful, they do not guarantee engagement in the complex environment of a cell.[3] Cellular target engagement assays are therefore essential for validating that a compound reaches and binds its target under more physiological conditions.
Cellular Thermal Shift Assay (CETSA®)
CETSA is the gold standard for confirming target engagement in a label-free manner within intact cells or tissues.[5][10]
-
Principle: The core principle of DSF is extended to the cellular environment. Ligand binding stabilizes the target protein against heat-induced denaturation and aggregation.[4] After treating cells with the compound and heating them, the amount of soluble, non-aggregated target protein remaining is quantified. An increase in the amount of soluble protein at elevated temperatures in compound-treated cells compared to control cells indicates target engagement.[5]
-
Causality: Because CETSA measures the native, untagged protein in its natural habitat, it provides high-fidelity evidence of intracellular target binding. It inherently accounts for cell permeability and intracellular concentration, bridging the gap between biochemical potency and cellular activity.[11]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the imidazole derivative at the desired concentration or with vehicle (e.g., DMSO) for a specified time (e.g., 1 hour) in culture medium.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for 3 minutes (e.g., a gradient from 40°C to 64°C in 4°C increments). Include an unheated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Determine protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Analysis: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the unheated control against temperature to generate CETSA melt curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Bioluminescence Resonance Energy Transfer (BRET)
BRET, and particularly the sensitive NanoBRET® assay, is a powerful technique for quantifying compound binding in live cells in real-time.[4]
-
Principle: The target protein is expressed in cells as a fusion with a NanoLuc® luciferase. A cell-permeable fluorescent tracer that reversibly binds the target is added. When the tracer binds to the NanoLuc®-fusion protein, the luminescent donor and fluorescent acceptor are brought into close proximity, generating a BRET signal.[12] Test compounds compete with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal.
-
Causality: This assay provides a direct, quantitative measure of target occupancy in living cells. Because it can be monitored over time, it is one of the few methods capable of determining intracellular compound affinity and residence time, providing deeper insights into the drug-target interaction.[4][12]
Affinity-Based Chemoproteomics
For certain target classes, such as kinases, specialized chemoproteomic tools can provide a global view of selectivity. The "kinobeads" approach is a prime example.[13]
-
Principle: Kinobeads are an affinity resin containing a mixture of immobilized, non-selective kinase inhibitors.[14] When a cell lysate is passed over these beads, a large portion of the cellular kinome is captured.[13] In a competitive binding experiment, the lysate is pre-incubated with the soluble test compound. The compound will bind to its specific targets, preventing them from being captured by the kinobeads. The proteins captured on the beads (or those that remain in the flow-through) are then identified and quantified by mass spectrometry.
-
Causality: A reduction in the amount of a specific kinase captured by the beads in the presence of the compound is direct evidence of engagement. By quantifying hundreds of kinases simultaneously, this method produces a comprehensive selectivity profile, identifying both the intended target and potential off-targets in an unbiased manner.[15][16] This is critical for interpreting phenotypic data and anticipating potential toxicity.
Section 4: Comparative Analysis and Data Synthesis
No single method tells the whole story. A robust target engagement package relies on the synthesis of data from orthogonal assays. The table below compares the key features of the discussed techniques to guide experimental design.
| Method | Assay Context | Label Requirement | Key Outputs | Throughput | Primary Application |
| DSF | In Vitro (Purified Protein) | Label-Free (Dye-based) | Binding Confirmation, Tₘ Shift | High | Hit Validation, SAR |
| SPR | In Vitro (Purified Protein) | Label-Free | Affinity (Kₗ), Kinetics (kₐ/kₔ) | Medium | Lead Optimization, MoA Studies |
| CETSA | Cellular / Lysates / Tissues | Label-Free | Target Occupancy, Tₘ Shift | Medium | Cellular Target Validation, PK/PD |
| NanoBRET | Live Cells | Labeled (Tagged Protein & Tracer) | Cellular Affinity, Residence Time | High | Cellular SAR, Live-Cell Dynamics |
| Kinobeads | Cell Lysates | Label-Free | Selectivity Profile, Off-Target ID | Low | Selectivity Profiling, Target Deconvolution |
Synthesizing the Evidence: A compelling validation workflow for a novel ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate derivative might proceed as follows:
-
Initial Hit Validation: Use DSF to rapidly confirm that the compound binds to the purified target protein.
-
Quantitative Characterization: Select confirmed binders and determine their affinity (Kₗ) and kinetics using SPR to establish a baseline SAR.
-
Cellular Confirmation: Use CETSA to prove that the compound engages the native target in intact cells, confirming cell permeability and intracellular activity. This is a critical step to bridge the in vitro-in vivo gap.
-
Selectivity Profiling: For kinase inhibitors or compounds with potential for off-target effects, use a kinobeads or proteome-wide TPP (CETSA-MS) approach to assess selectivity across the proteome.[17]
Conclusion
Confirming the target engagement of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate derivatives is a non-negotiable step in their development as therapeutic agents. Moving beyond a single data point to build a comprehensive package of evidence from orthogonal methods is the hallmark of a rigorous drug discovery program. By combining the quantitative power of biophysical techniques like SPR with the physiological relevance of cellular assays like CETSA, researchers can build an unshakeable foundation for their biological hypothesis. This multi-faceted approach not only validates the intended mechanism of action but also illuminates critical properties like selectivity and cellular potency, ultimately paving the way for the development of safer and more effective medicines.
References
-
Frontiers in Cell and Developmental Biology. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]
-
Nuvisan. Enhance drug discovery with advanced biophysical techniques. [Link]
-
Ruprecht, B., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery (pp. 23-58). Humana Press. [Link]
-
Li, J., et al. (2016). Label-free technologies for target identification and validation. MedChemComm. [Link]
-
Zhang, Y., & Verano, A. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Sygnature Discovery. (2025). A Practical Guide to Target Engagement Assays. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
bioRxiv. (2017). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. [Link]
-
Royal Society of Chemistry. (2017). Modern Biophysical Methods for Screening and Drug Discovery. [Link]
-
Wang, Y., et al. (2020). An update of label-free protein target identification methods for natural active products. RSC Advances. [Link]
-
Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. [Link]
-
Bantscheff, M., et al. (2009). Quantitative chemical proteomics defines the target landscape of clinical kinase inhibitors. Nature Biotechnology. [Link]
-
ResearchGate. (2017). (PDF) Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis. [Link]
-
Scott, M. F., et al. (2017). Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis. Scientific Reports. [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
O'Connell, K. M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]
-
mediaTUM. (2018). Identifying small molecule probes for kinases by chemical proteomics. [Link]
-
Technology Networks. (2024). A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. [Link]
-
Wikipedia. Cellular thermal shift assay. [Link]
-
Jones, L. H., et al. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]
-
Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]
-
Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Cell and Developmental Biology. [Link]
-
van den Hurk, E., et al. (2018). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. [Link]
-
Organic Chemistry: An Indian Journal. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. [Link]
-
Alchem Pharmtech. CAS 71123-14-3 | ETHYL 2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
-
MDPI. (2018). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. [Link]
Sources
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selvita.com [selvita.com]
- 4. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. pelagobio.com [pelagobio.com]
- 6. Label-free technologies for target identification and validation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification - PharmaFeatures [pharmafeatures.com]
- 8. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 9. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. pelagobio.com [pelagobio.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. researchgate.net [researchgate.net]
- 15. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Current Advances in CETSA [frontiersin.org]
Safety Operating Guide
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate proper disposal procedures
Topic: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Executive Operational Summary
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 71123-14-3) is a functionalized imidazole intermediate often used in pharmaceutical synthesis. While not explicitly listed on federal RCRA P-lists or U-lists (40 CFR § 261.33), it must be managed as Hazardous Chemical Waste due to its bioactive potential and GHS classification as an irritant (Skin/Eye/Respiratory).
Immediate Directive: Do NOT dispose of this compound via municipal drains or standard trash. The only validated disposal route is high-temperature incineration via a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material against the physical and safety profile below. This ensures you are handling the correct waste stream and applying the right safety protocols.[1]
Table 1: Physicochemical & Safety Data
| Parameter | Specification | Operational Implication |
| CAS Number | 71123-14-3 | Primary identifier for waste manifesting. |
| Physical State | Solid (Crystalline powder) | Requires "Solid Hazardous Waste" stream; avoid dust generation. |
| Solubility | Soluble in DMSO, Methanol; Poor in Water | Do not attempt aqueous dilution for drain disposal. |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.). |
| Incompatibilities | Strong Oxidizers, Strong Acids, Strong Bases | Segregate from nitric acid, perchlorates, and peroxides in waste storage. |
| Flash Point | >100°C (Predicted) | Combustible but not Flammable (unless dissolved in solvent). |
Expert Insight: The "2-oxo" moiety creates a cyclic urea structure. While chemically stable, this ring system can be hydrolyzed under strong basic conditions. However, for disposal, chemical deactivation is discouraged in the lab due to the risk of generating uncharacterized byproducts. Thermal destruction (incineration) is the only method that guarantees complete mineralization of the nitrogenous heterocycle.
Pre-Disposal Handling & Stabilization
Objective: Transform the raw chemical into a transport-safe waste unit.
Step 1: Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator (minimum) or P100 if handling >10g of fine powder.
-
Dermal: Nitrile gloves (0.11 mm thickness, breakthrough >480 min).
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Step 2: Waste Segregation Strategy
Never mix this compound with "Incompatible" waste streams.
-
ACCEPTABLE Mixtures: Can be co-packed with other non-halogenated organic solids (e.g., drug intermediates, solid reagents).
-
PROHIBITED Mixtures: Do not mix with oxidizers (risk of exothermic reaction) or aqueous acidic waste (risk of unexpected hydrolysis or solubilization).
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid (Bulk or Residual)
-
Primary Container: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Secondary Containment: Place the sealed jar into a secondary bin to capture potential leaks during transport.
-
Final Disposition: Transfer to the facility's Solid Organic Waste stream for incineration.
Scenario B: Disposal of Solutions (Mother Liquors/Reaction Mixtures)
-
Solvent Assessment: Identify the carrier solvent (e.g., Methanol, DMSO, DMF).
-
Segregation:
-
If solvent is Halogenated (DCM, Chloroform): Dispose in "Halogenated Organic Waste".
-
If solvent is Non-Halogenated (Methanol, Ethyl Acetate): Dispose in "Non-Halogenated Organic Waste".
-
-
Concentration Limit: If the concentration of the imidazole is >10%, consider precipitating the solid (if possible) to reduce the volume of high-hazard liquid waste.
-
Protocol: Pour into the appropriate solvent waste carboy (HDPE or Steel). Ensure the carboy is grounded if the solvent is flammable (Flash point <60°C).
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)[5][6]
-
Classification: Trace contamination (<3% by weight) allows for disposal in "Chemically Contaminated Debris" (often a yellow bag or dedicated bin).
-
Gross Contamination: If a spill occurs and wipes are saturated, they must be treated as Hazardous Solid Waste (Scenario A), not debris.
Waste Stream Decision Logic
The following diagram illustrates the critical decision points for compliant disposal.
Figure 1: Decision matrix for segregating Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate waste streams.
Regulatory Compliance & Emergency Response
Regulatory Status (USA - RCRA)
-
Classification: This specific CAS is not listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic).
-
Generator Responsibility: Under 40 CFR § 262.11, the waste generator must determine if the waste exhibits hazardous characteristics. Due to the H315/H319/H335 profile and lack of toxicological data on chronic effects, Prudent Practice dictates managing it as Non-Regulated Hazardous Waste (often coded as "0000" or state-specific codes like "TX-01" in Texas) to ensure incineration.
Spill Response (Laboratory Scale)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat).
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a waste jar. Do not dry sweep.
-
Liquid Spill: Absorb with vermiculite or clay pads.
-
-
Clean: Wipe the surface with soap and water.[1] Collect all wipes as hazardous debris.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1399872, 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Topic: Personal protective equipment for handling Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
Compound: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS No: 71123-14-3 (Primary identifier) Signal Word: WARNING
This guide provides an authoritative safety and logistical framework for handling this specific imidazole derivative. As a structural analog to urea-based heterocycles and organic esters, this compound presents specific risks regarding respiratory irritation and ocular damage . It is frequently used as a pharmaceutical intermediate; therefore, purity maintenance (moisture sensitivity) and operator safety are inextricably linked.
Critical Immediate Actions:
-
Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester moiety.
-
Handling: All solid-phase manipulation requires a certified chemical fume hood.
-
PPE: Nitrile gloves (minimum 0.11 mm) and ANSI Z87.1 compliant eye protection are non-negotiable.
Chemical Hazard Profile & Analysis
Understanding the why behind the safety protocols is essential for compliance. This compound possesses a polar imidazole core and an ester side chain, making it reactive toward nucleophiles (like water/humidity) and biological membranes.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Code |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2][3] | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[4][5] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[4][5] | H335 |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed (Provisional). | H302 |
Toxicological Mechanism: The 2-oxo-imidazole motif can act as a weak nucleophile or electrophile depending on pH. Upon contact with mucous membranes (eyes/lungs), the compound can hydrolyze or interact with proteins, leading to immediate inflammation. The ester group increases lipophilicity, potentially aiding skin absorption before local irritation occurs.
Personal Protective Equipment (PPE) Strategy
Do not rely on generic "lab safety" rules. The following PPE selection is based on the chemical's physical state (solid powder) and solubility profile.
Glove Selection Protocol
Standard latex gloves are insufficient due to potential micropores and poor organic solvent resistance if the compound is in solution.
| Parameter | Recommendation | Scientific Rationale |
| Material | Nitrile Rubber (100%) | Excellent resistance to incidental contact with solid organic esters. |
| Thickness | ≥ 0.11 mm (Standard) | Provides tactile sensitivity for weighing while maintaining a barrier. |
| Breakthrough | > 480 min (Solid state) | Solid powders have low permeation rates. |
| Solvent Use | Double Gloving | If dissolved in DCM or DMF, use a laminate inner glove (e.g., Silver Shield) or double nitrile. |
Respiratory & Eye Protection [3][4][5][6][7]
-
Primary Barrier: Chemical Fume Hood . Face velocity must be verified at 80–100 fpm.
-
Respiratory Backup: If weighing outside a hood (strongly discouraged) or during spill cleanup, use a NIOSH N95 or P95 particulate respirator. If in solution with volatile solvents, upgrade to a Half-face respirator with Organic Vapor (OV) cartridges .
-
Eyes: Chemical Splash Goggles are superior to safety glasses. The fine powder nature of this compound creates a risk of airborne dust entering the eye from the side or top gaps of standard glasses.
Operational Handling Protocol
Workflow Visualization: Safe Handling Lifecycle
This diagram outlines the logical flow of the compound from cold storage to reaction, minimizing exposure windows.
Step-by-Step Handling Procedure
-
Thermal Equilibration: Remove the container from the refrigerator. Do not open immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Reasoning: Opening a cold bottle introduces atmospheric moisture, which condenses on the hygroscopic solid, causing hydrolysis of the ester group and degradation.
-
-
Weighing:
-
Place the balance inside the fume hood.
-
Use an anti-static gun or polonium strip if the powder is static-prone (common with dry organic heterocycles).
-
Transfer using a stainless steel spatula. Avoid plastic, which can generate static charge and scatter dust.
-
-
Solubilization:
-
Add the solvent (e.g., DMSO, DMF, Methanol) to the reaction vessel before adding the solid if possible, or add the solid slowly to the solvent to prevent clumping and aerosolization.
-
-
Decontamination:
-
Wipe down the balance and surrounding area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous solid waste.
-
Emergency Response & Spill Management
In the event of an accidental release, immediate, decisive action is required to prevent area contamination.
Spill Response Logic
First Aid Measures:
-
Eye Contact: Flush immediately with water for 15 minutes.[4][6][7] Lift eyelids to ensure irrigation of the entire globe. Seek medical attention —alkaline/amide-like compounds can cause deep tissue damage.
-
Skin Contact: Wash with soap and water.[3][4][7] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal & Deactivation
Disposal must comply with local environmental regulations (RCRA in the US, EU Waste Framework Directive).
| Waste Type | Disposal Method | Notes |
| Solid Waste | Incineration | Pack in a sealed container labeled "Toxic Organic Solid." |
| Liquid Waste | Organic Solvent Stream | Compatible with non-halogenated or halogenated streams depending on the reaction solvent. |
| Contaminated PPE | Hazardous Solid Waste | Do not throw gloves/tissues in regular trash. |
Deactivation Protocol: For cleaning glassware, the ester group can be hydrolyzed using a dilute base (e.g., 1M NaOH) followed by water and ethanol rinses. Collect all rinsates as chemical waste.
References
-
PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
- 1. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
